2-Methyl-1-dodecanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHAAFQMJJWGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873307 | |
| Record name | 2-Methyldodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22663-61-2, 57289-26-6 | |
| Record name | 2-Methyl-1-dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22663-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyldodecyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022663612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-dodecanol (S) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyldodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLDODECYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V0N57LV6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(-)-2-Methyl-1-dodecanol
This technical guide provides a comprehensive overview of (S)-(-)-2-Methyl-1-dodecanol, a chiral long-chain alcohol with potential applications in research and drug development. The document details its chemical identifiers, physicochemical properties, and explores its potential applications based on the characteristics of related compounds. Methodologies for its synthesis and analysis, as well as its potential role in antimicrobial formulations and drug delivery systems, are also discussed.
Chemical Identifiers and Physicochemical Properties
(S)-(-)-2-Methyl-1-dodecanol is the (S)-enantiomer of 2-Methyl-1-dodecanol. While a specific CAS number for the (S)-(-) enantiomer is not consistently reported in major databases, the racemic mixture is well-documented. For the purpose of specific identification of the S-enantiomer, the PubChem Compound ID (CID) is the most reliable identifier.
Table 1: Chemical Identifiers for this compound and its (S)-enantiomer
| Identifier | Racemic this compound | (S)-(-)-2-Methyl-1-dodecanol |
| CAS Number | 22663-61-2[1][2] | Not explicitly assigned; often referenced under the racemic CAS. |
| PubChem CID | 42265[2] | 11252645 |
| IUPAC Name | 2-methyldodecan-1-ol[2] | (2S)-2-methyldodecan-1-ol |
| Molecular Formula | C13H28O[1][2] | C13H28O |
| Molecular Weight | 200.36 g/mol [2] | 200.36 g/mol |
| InChIKey | SCHAAFQMJJWGJM-UHFFFAOYSA-N[3] | SCHAAFQMJJWGJM-ZDUSSCGKSA-N |
| Synonyms | 2-methyldodecan-1-ol, 2-methyldodecyl alcohol[1][2] | (S)-2-Methyl-1-dodecanol, (-)-2-Methyl-1-dodecanol |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| XLogP3-AA | 5.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 10 |
| Exact Mass | 200.214015 g/mol |
| Monoisotopic Mass | 200.214015 g/mol |
| Topological Polar Surface Area | 20.2 Ų |
| Heavy Atom Count | 14 |
| Complexity | 101 |
These computed properties suggest that (S)-(-)-2-Methyl-1-dodecanol is a lipophilic molecule with limited aqueous solubility, a characteristic feature of long-chain fatty alcohols.
Potential Applications in Drug Development
While specific research on (S)-(-)-2-Methyl-1-dodecanol is limited, the broader class of long-chain and branched-chain fatty alcohols has established roles in pharmaceutical formulations. These applications provide a strong indication of the potential utility of this specific chiral alcohol.
Antimicrobial Activity
Long-chain fatty alcohols are known to possess antimicrobial properties. Their mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. The antibacterial activity is influenced by the length of the aliphatic carbon chain. Studies on straight-chain alcohols have shown that those with 10 to 13 carbons often exhibit the highest activity against bacteria such as Staphylococcus aureus.[4][5][6] For instance, 1-dodecanol has demonstrated significant antibacterial effects.[4][5] The introduction of a methyl branch, as in this compound, may modulate this activity by altering the molecule's interaction with the lipid bilayer of bacterial membranes. The chirality of the molecule could further influence its specific interactions with membrane components, potentially leading to differences in antimicrobial potency between the (S) and (R) enantiomers.
A proposed general mechanism for the antimicrobial action of long-chain alcohols is depicted below.
Caption: Hypothetical mechanism of antimicrobial action of (S)-(-)-2-Methyl-1-dodecanol.
Drug Delivery Systems
Branched-chain fatty alcohols are valuable excipients in topical and transdermal drug delivery systems.[7] They can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[8] Their lipophilic nature allows them to integrate into the lipid matrix of the skin, temporarily disrupting its barrier function and thereby increasing drug permeation.
Furthermore, branched-chain fatty alcohols can be incorporated into nanoassemblies, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to improve the oral bioavailability of poorly soluble drugs.[7][9] The branched structure can influence the packing of the lipid matrix in these nanoparticles, potentially leading to higher drug loading and controlled release profiles.[7] The chirality of (S)-(-)-2-Methyl-1-dodecanol could offer advantages in the formulation of more stable and efficient drug delivery systems due to specific stereoselective interactions with other chiral components of the formulation or with biological membranes.
Below is a conceptual diagram illustrating the role of a branched-chain fatty alcohol in a topical drug delivery system.
Caption: Conceptual model of (S)-(-)-2-Methyl-1-dodecanol as a penetration enhancer in topical drug delivery.
Experimental Protocols
Hypothetical Enantioselective Synthesis
The synthesis of (S)-(-)-2-Methyl-1-dodecanol can be approached through the enantioselective reduction of the corresponding aldehyde, 2-methyldodecanal. Biocatalytic methods, such as using baker's yeast, have been successfully employed for the enantioselective synthesis of other (S)-2-methyl-1-alkanols.[10]
Objective: To synthesize (S)-(-)-2-Methyl-1-dodecanol via the enantioselective reduction of 2-methyldodecanal using a chiral reducing agent. A well-established method for this type of transformation is the Corey-Bakshi-Shibata (CBS) reduction.
Materials:
-
2-Methyldodecanal
-
(S)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon).
-
Borane-dimethyl sulfide complex (1.1 equivalents) is added dropwise to the CBS solution, and the mixture is stirred for 10 minutes.
-
A solution of 2-methyldodecanal (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield (S)-(-)-2-Methyl-1-dodecanol.
A workflow for this synthesis is presented below.
Caption: General workflow for the enantioselective synthesis of (S)-(-)-2-Methyl-1-dodecanol.
Characterization
The synthesized (S)-(-)-2-Methyl-1-dodecanol would be characterized using standard spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The chemical shifts, integration, and splitting patterns would confirm the structure. For example, the protons of the CH₂OH group would appear as a doublet, coupled to the adjacent CH proton. The long alkyl chain would show a complex multiplet in the upfield region.
-
¹³C NMR and DEPT: The carbon-13 NMR spectrum, along with DEPT-90 and DEPT-135 experiments, would identify the number of different carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons.[11]
Mass Spectrometry (MS):
-
Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Chiral High-Performance Liquid Chromatography (HPLC):
-
To determine the enantiomeric excess (e.e.) of the synthesized product, chiral HPLC is employed. A chiral stationary phase is used to separate the (S) and (R) enantiomers, and the relative peak areas are used to calculate the e.e.
Conclusion
(S)-(-)-2-Methyl-1-dodecanol is a chiral long-chain alcohol with significant potential in the fields of antimicrobial research and pharmaceutical sciences, particularly in the development of advanced drug delivery systems. While specific data on this enantiomer is scarce, the well-documented properties of related long-chain and branched-chain fatty alcohols provide a solid foundation for its exploration. The methodologies for its enantioselective synthesis and characterization are well-established in organic chemistry. Further research into the specific biological activities of (S)-(-)-2-Methyl-1-dodecanol is warranted to fully elucidate its potential and pave the way for its application in novel therapeutic strategies.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Dodecanol, 2-methyl [webbook.nist.gov]
- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. magritek.com [magritek.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Methyl-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-dodecanol, a branched-chain primary fatty alcohol, is a compound of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics.[1][2] Its molecular structure, featuring a methyl group at the second carbon position, imparts unique physical and chemical characteristics compared to its linear isomer, 1-dodecanol.[1][3] This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for their determination, and logical and workflow diagrams to support research and development activities.
Core Physical and Chemical Properties
The properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various applications, from formulation development to chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈O | [4][5][6][7] |
| Molecular Weight | 200.36 g/mol | [1][4][5][6][7] |
| CAS Number | 22663-61-2 | [1][4][8] |
| Appearance | Colorless Liquid (at room temperature) | [9] |
| Boiling Point | 260.8 °C at 760 mmHg | [8] |
| Density | 0.831 g/cm³ | [8] |
| Flash Point | 105.5 °C | [8] |
| Refractive Index | 1.442 | [8] |
| Vapor Pressure | 0.00173 mmHg at 25 °C | [8] |
| pKa | 15.04 ± 0.10 (Predicted) | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | [10][11] |
| XLogP3-AA | 5.6 | [5][6][12] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for fatty alcohols.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes and is a common technique for determining the boiling point of liquid compounds.[13]
Materials:
-
This compound sample
-
Thiele tube or MelTemp apparatus[14]
-
Mineral oil
-
Thermometer
-
Small test tube (e.g., 6 x 50 mm) or capillary tube (sealed at one end)[15]
-
Inverted capillary tube (open at both ends)[13]
-
Rubber band
-
Heating source (Bunsen burner or hot plate)[16]
Procedure:
-
Attach the small test tube containing the this compound sample to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[15]
-
Place a few drops of the sample into the test tube.
-
Insert the inverted capillary tube (open end down) into the sample.[13]
-
Place the thermometer and sample assembly into the Thiele tube filled with mineral oil.[15]
-
Gently heat the side arm of the Thiele tube.[15]
-
Observe the inverted capillary tube. As the sample heats, a stream of bubbles will emerge.
-
Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat source.[16]
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[13]
Determination of Density
The density of a liquid can be determined by accurately measuring its mass and volume.
Materials:
-
This compound sample
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Water bath with temperature control
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass (m₁).
-
Fill the pycnometer with the this compound sample, ensuring there are no air bubbles.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Carefully wipe off any excess liquid from the outside of the pycnometer and record its mass (m₂).
-
The mass of the sample is m_sample = m₂ - m₁.
-
The density (ρ) is calculated using the formula: ρ = m_sample / V, where V is the known volume of the pycnometer.
Determination of Solubility
This protocol provides a qualitative assessment of the solubility of this compound in different solvents.[10]
Materials:
-
This compound sample
-
Test tubes
-
Solvents: water, ethanol, chloroform[17]
-
Vortex mixer
Procedure:
-
Place a small amount (e.g., 0.1 g) of this compound into three separate test tubes.
-
Add 2 mL of water to the first test tube, 2 mL of ethanol to the second, and 2 mL of chloroform to the third.[10]
-
Vortex each test tube for 30 seconds.
-
Observe and record whether the sample dissolves completely, partially, or not at all in each solvent. Based on the properties of similar fatty alcohols, it is expected to be insoluble in water, sparingly soluble in ethanol, and soluble in chloroform.[10]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key relationships and workflows relevant to this compound.
Caption: Logical classification of this compound.
Caption: Workflow for the synthesis of this compound.[1]
Caption: Workflow for determining physical properties.
References
- 1. This compound | 22663-61-2 | Benchchem [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Dodecanol - Wikipedia [en.wikipedia.org]
- 4. This compound - Protheragen [protheragen.ai]
- 5. Page loading... [guidechem.com]
- 6. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemnet.com [chemnet.com]
- 9. Page loading... [guidechem.com]
- 10. byjus.com [byjus.com]
- 11. filab.fr [filab.fr]
- 12. 1-Dodecanol, 2-methyl-, (S)- | C13H28O | CID 11252645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. chymist.com [chymist.com]
- 16. youtube.com [youtube.com]
- 17. scribd.com [scribd.com]
2-Methyl-1-dodecanol molecular weight and formula
This document provides the molecular formula and molecular weight for the chemical compound 2-Methyl-1-dodecanol.
Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-methyldodecan-1-ol, 1-Dodecanol, 2-methyl- |
| CAS Number | 22663-61-2 |
Molecular Properties
A summary of the key molecular properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C13H28O | [1][2] |
| Molecular Weight | 200.36 g/mol | [2][3] |
| 200.37 g/mol | [1] | |
| 200.3608 g/mol | [4] |
The slight variations in molecular weight reported across different sources are typically due to differences in the atomic weights used for calculation. The computed molecular weight is approximately 200.36 g/mol .[2][3]
References
Solubility of 2-Methyl-1-dodecanol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-dodecanol in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide presents estimated solubility based on its structural isomer, 1-dodecanol, and established principles of alcohol solubility. Furthermore, a detailed experimental protocol for determining the solubility of long-chain alcohols is provided to enable researchers to generate precise data for their specific applications.
Core Concepts in Solubility of Long-Chain Alcohols
The solubility of an alcohol is primarily governed by the interplay between its hydrophobic alkyl chain and its hydrophilic hydroxyl group. For long-chain alcohols like this compound, the extended carbon chain imparts a significant nonpolar character to the molecule. Consequently, its solubility behavior is dictated by the principle of "like dissolves like." It is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents and lower solubility in highly polar solvents. The branching in this compound, compared to its linear isomer 1-dodecanol, may slightly increase its solubility in some solvents due to a disruption of crystal lattice forces in the solid state or altered solvent interactions.
Estimated Solubility of this compound
The following table provides estimated solubility values for this compound in various organic solvents at standard temperature and pressure. These estimations are derived from the known solubility of 1-dodecanol and general solubility trends for branched long-chain alcohols. It is crucial to note that these are approximations and experimental verification is highly recommended for any precise application.
| Solvent | Solvent Polarity | Estimated Solubility of this compound |
| Hexane | Nonpolar | Highly Soluble / Miscible |
| Toluene | Nonpolar (Aromatic) | Highly Soluble / Miscible |
| Chloroform | Weakly Polar | Soluble |
| Ethyl Acetate | Moderately Polar | Soluble |
| Acetone | Polar Aprotic | Moderately Soluble |
| Ethanol | Polar Protic | Soluble |
| Methanol | Polar Protic | Sparingly Soluble |
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a fundamental and reliable technique for determining the solubility of a non-volatile solute in a given solvent. This method involves preparing a saturated solution at a specific temperature, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Vials with airtight caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature precipitation.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled evaporation vial. This step is critical to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Record the exact mass of the evaporation vial containing the saturated solution.
-
Evaporate the solvent from the vial. This can be achieved by placing the vial in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of the solute and the solvent. For volatile solvents, gentle heating may be applied.
-
Once the solvent is completely evaporated, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the vial containing the dry solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)
-
Mass of the solute = (Mass of vial + dry solute) - (Mass of empty vial)
-
Mass of the solvent = Mass of the saturated solution - Mass of the solute
-
Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) x 100
-
Experimental Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For applications requiring high precision, it is imperative to conduct thorough experimental validation of the solubility data.
Spectroscopic Profile of 2-Methyl-1-dodecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the branched-chain fatty alcohol, 2-Methyl-1-dodecanol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, materials science, and chemical analysis by presenting key spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols, and a logical workflow for spectral acquisition and analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR data are predicted and should be used as a reference for spectral interpretation.
Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | d | 2H | H-1 (CH₂OH) |
| ~1.65 | m | 1H | H-2 (CH) |
| ~1.2-1.4 | m | 18H | H-3 to H-11 (CH₂) |
| ~0.88 | t | 3H | H-12 (CH₃) |
| ~0.85 | d | 3H | C2-CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (ppm) | Assignment |
| ~68.5 | C-1 (CH₂OH) |
| ~38.0 | C-2 (CH) |
| ~33.5 | C-3 (CH₂) |
| ~31.9 | C-10 (CH₂) |
| ~29.7 | C-4 to C-9 (CH₂) |
| ~26.5 | C-11 (CH₂) |
| ~22.7 | C-12 (CH₃) |
| ~16.5 | C2-CH₃ |
| ~14.1 | C-12 (CH₃) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch |
| ~2955, ~2925, ~2855 | Strong | C-H stretch (asymmetric and symmetric) |
| ~1465 | Medium | C-H bend (methylene and methyl) |
| ~1380 | Medium | C-H bend (methyl) |
| ~1057 | Strong | C-O stretch (primary alcohol) |
| ~722 | Weak | CH₂ rocking |
Table 4: GC-MS Data for (S)-2-Methyl-1-dodecanol
| m/z | Relative Intensity | Assignment (Predicted Fragmentation) |
| 57 | High | C₄H₉⁺ (t-butyl cation) |
| 41 | Medium | C₃H₅⁺ (allyl cation) |
| 55 | Medium | C₄H₇⁺ |
| M-18 | Low | [M-H₂O]⁺ (dehydration) |
| M-43 | Low | [M-C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are generalized for long-chain alcohols and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz NMR spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
-
Referencing: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy
Sample Preparation:
-
For neat liquid analysis, a drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
FT-IR Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory
-
Mode: Transmittance or Absorbance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or hexane (e.g., 1 mg/mL).
GC-MS Acquisition:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Toxicological Profile and Safety Data for 2-Methyl-1-dodecanol: An In-depth Technical Guide
Disclaimer: Limited direct toxicological data is available for 2-Methyl-1-dodecanol. The following profile is substantially based on a read-across approach from its linear isomer, 1-dodecanol, and from the broader category of branched-chain saturated alcohols (BCSA). This approach is justified by the structural similarity, including the same carbon number (C13) and a primary alcohol functional group, which suggests a comparable metabolic pathway and toxicological behavior.
Executive Summary
This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound. Due to the scarcity of specific data for this branched-chain alcohol, this report leverages data from the structurally related compound 1-dodecanol and the general class of branched-chain saturated alcohols. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and chemical safety assessment. The available data suggests that this compound is likely to have a low order of acute toxicity. It may cause skin and eye irritation, but is not expected to be a skin sensitizer or genotoxic.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-methyldodecan-1-ol | [1] |
| CAS Number | 22663-61-2 | [1] |
| Molecular Formula | C13H28O | [1] |
| Molecular Weight | 200.36 g/mol | [1] |
| Physical State | Liquid (at room temperature) | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Water Solubility | Low (inferred from 1-dodecanol) | [2] |
Toxicological Data
The toxicological data presented below is primarily derived from studies on 1-dodecanol and other branched-chain saturated alcohols.
Acute Toxicity
The acute toxicity of this compound is expected to be low via oral, dermal, and inhalation routes, consistent with data from analogous substances.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 5 g/kg (for 2-Octyl-1-dodecanol) | [3][4] |
| LD50 | Guinea pig | Dermal | > 3 g/kg (for 2-Octyl-1-dodecanol) | [3] |
Skin Corrosion/Irritation
Based on data from similar long-chain alcohols, this compound is expected to be a skin irritant.[2][5][6] Prolonged or repeated exposure may lead to redness, swelling, and dermatitis.[5]
Serious Eye Damage/Irritation
Undiluted branched-chain saturated alcohols have been shown to cause moderate to severe eye irritation.[7][8] Therefore, this compound should be considered a potential eye irritant.
Respiratory or Skin Sensitization
The available data on branched-chain saturated alcohols suggest a low potential for skin sensitization.[7][8]
Germ Cell Mutagenicity
Studies conducted on various long-chain alcohols, including 1-dodecanol and other branched-chain saturated alcohols, have consistently shown no evidence of mutagenic or genotoxic potential in both in vitro and in vivo assays.[9][10]
Carcinogenicity
No carcinogenicity studies have been conducted on this compound. A study on 2-ethyl-1-hexanol, another branched-chain alcohol, showed it to be a weak inducer of liver tumors in female mice; however, the relevance of this finding to humans is debated.[7][11]
Reproductive Toxicity
Limited data is available for branched-chain alcohols. A one-generation reproductive toxicity study on 1-dodecanol showed no adverse effects on reproduction.[10]
Experimental Protocols
Detailed experimental protocols for the cited studies are not publicly available. The methodologies described below are based on standardized OECD guidelines for chemical testing, which are likely to have been followed in the original studies.
Acute Oral Toxicity (OECD 423)
The acute oral toxicity is typically determined by administering the test substance to fasted animals (usually rats) in a single dose. The animals are then observed for a period of 14 days for signs of toxicity and mortality.
Caption: Workflow for Acute Oral Toxicity Testing.
Skin Irritation/Corrosion (OECD 404)
This test involves the application of the test substance to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
Caption: Workflow for Dermal Irritation Testing.
Eye Irritation/Corrosion (OECD 405)
A single dose of the test substance is applied to one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals for signs of irritation, such as redness, swelling, and discharge.
Caption: Workflow for Eye Irritation Testing.
Signaling Pathways
No specific signaling pathways for the toxicity of this compound have been elucidated. For primary alcohols, the general mechanism of skin and eye irritation is believed to be non-covalent interactions with cellular membranes, leading to disruption of their structure and function. This can trigger inflammatory responses.
Caption: General Proposed Pathway for Alcohol-Induced Irritation.
Conclusion
The toxicological profile of this compound, constructed through a read-across approach, suggests a low potential for systemic toxicity. However, it is likely to be a skin and eye irritant. It is not expected to be genotoxic or a skin sensitizer. Professionals handling this substance should take appropriate precautions to avoid direct contact with the skin and eyes. Further testing on this compound itself would be necessary to provide a definitive toxicological profile and to reduce the uncertainty associated with the read-across approach.
References
- 1. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecanol - Wikipedia [en.wikipedia.org]
- 3. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]
- 4. Cas 5333-42-6,2-Octyl-1-dodecanol | lookchem [lookchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. atamankimya.com [atamankimya.com]
- 7. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Potential Biological Activities of 2-Methyl-1-dodecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-dodecanol is a branched-chain fatty alcohol that holds potential for various biological activities. Its structural similarity to other long-chain alcohols, which have demonstrated antimicrobial, anti-inflammatory, and insecticidal properties, makes it a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the currently understood and potential biological activities of this compound, drawing from existing research on this molecule and its structural analogs. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H28O |
| Molecular Weight | 200.37 g/mol |
| CAS Number | 22663-61-2 |
| Appearance | Colorless liquid |
| Chirality | Contains a chiral center at the C-2 position, existing as (R) and (S) stereoisomers. |
Potential Biological Activities
Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound are limited, research on analogous long-chain fatty alcohols provides a strong basis for its potential in this area. The length of the carbon chain is a critical determinant of the antibacterial efficacy of these compounds.
Antibacterial Activity of Structural Analogs (Long-Chain Fatty Alcohols) against Staphylococcus aureus
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| 1-Dodecanol | 8 | 16 |
| 1-Tridecanol | 4 | 8 |
| 1-Undecanol | 16 | 32 |
| 1-Decanol | 32 | 64 |
Data from a study on straight-chain fatty alcohols, which suggests that alcohols with 12 or 13 carbons exhibit the greatest growth-inhibitory activity against S. aureus.[1][2]
Antifungal Activity
2-Dodecanol, a close structural isomer, has been shown to inhibit the transition from yeast to hyphal form in the pathogenic fungus Candida albicans. This morphological change is a key virulence factor. This inhibitory effect is concentration-dependent, with significant activity observed at 0.005% (v/v).
Potential Signaling Pathway: Inhibition of Hyphal Formation in Candida albicans
The inhibitory effect of 2-dodecanol on hyphal development in C. albicans may be linked to the modulation of the Ras1-cAMP-Efg1 signaling cascade. This pathway is a crucial regulator of morphogenesis and virulence in this fungus. It is suggested that 2-dodecanol may interfere with quorum-sensing mechanisms that are dependent on this pathway.
Caption: Putative signaling pathway for 2-dodecanol's inhibition of hyphal formation in C. albicans.
Insecticidal and Cytotoxic Activity
Dodecanol, the straight-chain analog of this compound, has demonstrated significant insecticidal and cytotoxic effects. These findings suggest that this compound may possess similar properties.
Cytotoxicity of Dodecanol against Insect Cells
A study on dodecanol, a metabolite of the entomopathogenic fungus Conidiobolus coronatus, revealed its toxic effects on insect hemocytes and the Sf9 cell line. After 48 hours of exposure, a near-complete disintegration of the cells was observed.[3] This suggests a potential mechanism of action involving cell membrane disruption.
Experimental Workflow for Insecticidal and Cytotoxicity Testing
Caption: General experimental workflow for assessing insecticidal and cytotoxic activities.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from studies on long-chain fatty alcohols and is suitable for testing the antibacterial activity of this compound.
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).
-
Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in MHB in a 96-well microtiter plate. The final concentration of the solvent should not exceed 1% (v/v) and should be shown to not affect bacterial growth.
-
Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria in MHB with solvent) and a negative control (MHB with solvent only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots (e.g., 10 µL) from the wells showing no visible growth are plated onto MHA plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Potassium Ion Leakage Assay
This assay assesses damage to the bacterial cell membrane.
-
Bacterial Preparation: Harvest mid-logarithmic phase bacteria, wash, and resuspend in a low-potassium buffer to a high density (e.g., 10⁹ CFU/mL).
-
Measurement: Use a potassium-ion-selective electrode to monitor the concentration of extracellular potassium ions.
-
Treatment: Add this compound to the bacterial suspension at its MIC and supra-MIC concentrations.
-
Data Collection: Record the change in extracellular potassium ion concentration over time. A rapid increase indicates membrane damage.
Insecticidal Bioassay (Topical Application)
This protocol is based on the study of dodecanol against Galleria mellonella larvae.[3]
-
Test Insects: Use late-instar larvae of a susceptible insect species (e.g., Galleria mellonella).
-
Compound Preparation: Dissolve this compound in a suitable volatile solvent like acetone to prepare a range of concentrations.
-
Application: Apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. A control group should be treated with the solvent alone.
-
Observation: Maintain the larvae under controlled conditions (temperature and humidity) and record mortality at 24, 48, and 72 hours post-application.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Line: A relevant insect cell line (e.g., Sf9) or a cancer cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Future Directions
The biological activities of this compound remain a largely unexplored area. Future research should focus on:
-
Comprehensive Antimicrobial Screening: Evaluating its activity against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency (MIC/MBC/MFC values).
-
Anti-inflammatory Studies: Investigating its effects on key inflammatory mediators (e.g., cytokines, nitric oxide) and signaling pathways (e.g., NF-κB, MAPK) in relevant cell models.
-
Anticancer Evaluation: Screening for cytotoxic activity against a panel of human cancer cell lines and elucidating the underlying mechanisms of action (e.g., apoptosis, cell cycle arrest).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to its chemical structure affect its biological activities.
-
Stereospecific Activity: Investigating whether the (R) and (S) enantiomers of this compound exhibit different biological activities.
Conclusion
This compound presents an intriguing profile for potential biological activities based on the known properties of its structural analogs. Its amphiphilic nature and branched-chain structure may confer unique interactions with biological membranes and cellular targets. The experimental protocols and data presented in this guide offer a foundational framework for researchers to further explore the therapeutic potential of this compound. Rigorous investigation is warranted to fully characterize its biological effects and to determine its viability as a lead compound in drug discovery programs.
References
A Deep Dive into Branched-Chain vs. Linear Fatty Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty alcohols, long-chain aliphatic alcohols, are pivotal molecules in a myriad of biological processes and industrial applications, ranging from serving as structural components of cell membranes to acting as precursors for surfactants and emollients. Their utility is profoundly influenced by their molecular architecture—specifically, whether their carbon backbone is linear or branched. This technical guide provides an in-depth comparison of branched-chain and linear fatty alcohols, elucidating how the presence or absence of branching dictates their physicochemical properties, biological functions, and, consequently, their suitability for various applications, particularly in the realm of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways to offer a comprehensive resource for professionals in the field.
Introduction
Fatty alcohols are characterized by a hydroxyl group attached to a long alkyl chain. Linear fatty alcohols, also known as n-alcohols, possess a straight, unbranched carbon chain. In contrast, branched-chain fatty alcohols feature one or more alkyl side chains, with iso and anteiso branching being common motifs found in nature. This seemingly subtle structural difference has profound implications for their physical and chemical behavior. Generally, linear fatty alcohols exhibit higher melting and boiling points due to their ability to pack closely together, maximizing van der Waals forces.[1][2] Branching disrupts this ordered packing, leading to lower melting and boiling points and often rendering the alcohol a liquid at room temperature.[1][3][4] These distinctions in physical state and other properties like viscosity and solubility are critical determinants of their application.
Physicochemical Properties: A Comparative Analysis
The structural divergence between linear and branched-chain fatty alcohols gives rise to distinct physicochemical properties. These differences are crucial for selecting the appropriate fatty alcohol for a specific application, such as formulating stable emulsions in cosmetics or designing drug delivery systems.
Data Presentation
The following tables summarize the key quantitative differences between linear and branched-chain fatty alcohols.
Table 1: Comparison of Melting Points for Linear vs. Branched-Chain Alcohols
| Carbon Number | Linear Fatty Alcohol | Melting Point (°C) | Branched-Chain Fatty Alcohol (Example) | Melting Point (°C) |
| C18 | Stearyl Alcohol | 58[4] | Isostearyl Alcohol | 0[4] |
| C16 | Cetyl Alcohol | 49 | Isocetyl Alcohol | -30 |
| C14 | Myristyl Alcohol | 38 | Isomyristyl Alcohol | - |
| C12 | Lauryl Alcohol | 24 | Isolauryl Alcohol | - |
Table 2: Comparison of Boiling Points for Linear vs. Branched-Chain Alcohols
| Carbon Number | Linear Fatty Alcohol | Boiling Point (°C) | Branched-Chain Fatty Alcohol (Example) | Boiling Point (°C) |
| C4 | n-Butanol | 118 | Isobutanol (2-methyl-1-propanol) | 108 |
| sec-Butanol (2-butanol) | 99.5 | |||
| tert-Butanol (2-methyl-2-propanol) | 83 | |||
| C5 | n-Pentanol | 138 | Isopentyl alcohol (3-methyl-1-butanol) | 131 |
| Neopentyl alcohol (2,2-dimethyl-1-propanol) | 113 |
Table 3: General Physicochemical Property Comparison
| Property | Linear Fatty Alcohols | Branched-Chain Fatty Alcohols |
| Melting Point | Higher, often solid at room temperature.[3][4] | Lower, often liquid at room temperature.[3][4] |
| Boiling Point | Higher due to greater surface area and stronger van der Waals forces.[1][2] | Lower due to more compact structure and reduced surface area.[1] |
| Viscosity | Generally higher. | Generally lower. |
| Solubility in Water | Decreases with increasing chain length. | Can be higher than their linear counterparts due to reduced hydrophobicity of the smaller surface area non-polar part. |
| Oxidative Stability | Saturated linear alcohols are stable. | Saturated branched alcohols exhibit greater oxidative, hydrolytic, and color stability compared to unsaturated alcohols.[4] |
Biological Functions and Signaling Pathways
In biological systems, both linear and branched-chain fatty alcohols play significant roles, from being integral components of waxes that provide protective coatings to acting as signaling molecules.
Linear fatty alcohols are key constituents of plant and insect waxes, preventing desiccation.[5] They are also precursors for the synthesis of wax esters and ether glycerolipids in mammals.[6] The metabolism of straight-chain fatty alcohols is primarily governed by the fatty alcohol cycle , where fatty acids are reduced to fatty alcohols, which can then be re-oxidized to fatty acids or used in the synthesis of other lipids.[6]
Branched-chain fatty alcohols are also found in natural waxes, such as the sebum secreted by skin. Their metabolism can involve pathways of fatty acid α- and β-oxidation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving fatty alcohols.
Caption: The Fatty Alcohol Cycle, illustrating the interconversion of fatty acids, fatty aldehydes, and fatty alcohols, and their incorporation into wax esters and ether lipids.
Caption: The β-Oxidation pathway for the catabolism of fatty acyl-CoA, a key process in fatty acid and fatty alcohol metabolism.
Experimental Protocols
Accurate characterization of fatty alcohols is essential for their effective application. The following are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a fatty alcohol can be determined using a capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.
Protocol using a Mel-Temp Apparatus:
-
Sample Preparation: Finely powder the solid fatty alcohol sample.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the sample into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus. Insert a thermometer into the designated port.
-
Heating: Turn on the apparatus and adjust the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[7]
-
Replicate: Repeat the measurement with a fresh sample to ensure accuracy.
Analysis of Fatty Alcohols by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying fatty alcohols in a mixture. Due to their low volatility, fatty alcohols are often derivatized to more volatile compounds before analysis.
Protocol for GC Analysis with Silylation:
-
Sample Preparation and Saponification (if esterified): If the fatty alcohols are present as esters (e.g., in waxes), they must first be saponified. Mix the sample (e.g., 5g of oil) with an ethanolic potassium hydroxide solution and heat to release the free fatty alcohols.[8]
-
Extraction: Extract the unsaponifiable matter containing the fatty alcohols using a non-polar solvent like petroleum ether.[8]
-
Derivatization (Silylation): Evaporate the solvent and add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). Heat the mixture to convert the hydroxyl groups of the fatty alcohols to trimethylsilyl (TMS) ethers.[8]
-
GC Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Column: Use a capillary column suitable for separating fatty acid derivatives, such as a CP-Sil 8 CB column.[9]
-
Temperature Program: Employ a temperature gradient to separate the fatty alcohols based on their boiling points. For example, start at a lower temperature and ramp up to a higher temperature.[9]
-
Detection: Use a Flame Ionization Detector (FID) for quantification.
-
-
Quantification: Identify and quantify the fatty alcohols by comparing their retention times and peak areas to those of known standards.[9]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of fatty alcohols from a biological or formulated sample.
Caption: A generalized experimental workflow for the extraction, purification, and analysis of fatty alcohols from various sample matrices.
Applications in Drug Development
The distinct properties of branched-chain and linear fatty alcohols make them valuable in different aspects of drug development.
-
Linear Fatty Alcohols: Their waxy nature at room temperature makes them suitable as stiffening agents in ointments and creams. They can also be used to modify the release profile of drugs from topical formulations.
-
Branched-Chain Fatty Alcohols: Their liquid state and lower viscosity make them excellent emollients and solubilizers for poorly water-soluble active pharmaceutical ingredients (APIs) in topical and transdermal delivery systems. Their branched structure can also enhance penetration through the stratum corneum. In the development of prodrug nanoassemblies, the length of branched-chain fatty alcohols has been shown to influence the self-assembly ability and pharmacokinetic behavior of the resulting nanoparticles.
Conclusion
The presence or absence of branching in the carbon chain of fatty alcohols fundamentally alters their physicochemical properties and, by extension, their biological roles and industrial applications. Linear fatty alcohols, with their higher melting points and viscosity, are well-suited for applications requiring structure and controlled release. In contrast, the liquidity and lower viscosity of branched-chain fatty alcohols make them ideal for use as emollients, solvents, and penetration enhancers. A thorough understanding of these differences, supported by robust experimental characterization and an appreciation of their metabolic pathways, is crucial for researchers, scientists, and drug development professionals to effectively harness the unique properties of these versatile molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 6. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. agilent.com [agilent.com]
An In-depth Technical Guide to the Material Safety Data Sheet of 2-Methyl-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available safety information for 2-Methyl-1-dodecanol (CAS No. 22663-61-2). Due to the limited availability of a complete, officially published Material Safety Data Sheet (MSDS) for this specific isomer, this document compiles and analyzes data from various sources, including computed data and information on related compounds. This guide is intended to support researchers, scientists, and drug development professionals in making informed safety assessments.
Section 1: Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that much of the available data is computed rather than experimentally determined.
| Property | Value | Source |
| Molecular Formula | C13H28O | [1][2][3] |
| Molecular Weight | 200.36 g/mol | [1][2][3] |
| CAS Number | 22663-61-2 | [1][2][3] |
| Appearance | No data available | |
| Odor | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available | |
| Solubility | No data available | |
| pKa | 15.04 ± 0.10 (Predicted) | [1] |
| XLogP3-AA | 5.6 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
Section 2: Toxicological and Ecotoxicological Data
There is a significant lack of specific toxicological and ecotoxicological data for this compound. The information presented in Table 2 is for the related isomer, 1-dodecanol, and should be used as a reference with caution.
| Endpoint | Value | Species | Test Guideline | Source |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | OECD 423 | [4][5][6][7][8] |
| Skin Corrosion/Irritation | No data available for this compound. 1-Dodecanol is a skin irritant. | Rabbit | [9] | |
| Serious Eye Damage/Irritation | No data available for this compound. 1-Dodecanol causes serious eye irritation. | Rabbit | [10] | |
| Aquatic Toxicity (LC50) | No data available for this compound. 1-Dodecanol is very toxic to aquatic life. | Fish | [10][11] |
Section 3: Experimental Protocols
Detailed methodologies for key toxicological and physicochemical experiments are crucial for data interpretation and replication. As specific experimental data for this compound is scarce, this section outlines standardized protocols that would be used to generate such data.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a reduced number of animals to classify a substance for its acute oral toxicity.[4][5]
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually female rats) are used.[4]
-
Housing and Feeding: Animals are housed in standard laboratory conditions and fasted prior to dosing.[6]
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6][7]
-
Stepwise Procedure: The test proceeds in steps with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.[4]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS).[7]
Flash Point Determination - Pensky-Martens Closed Cup Method (ASTM D93)
This method is used to determine the flash point of liquids, which is the lowest temperature at which vapors of the material will ignite.[12]
Methodology:
-
Apparatus: A Pensky-Martens closed-cup tester is used.[12]
-
Sample Preparation: The sample is placed in the test cup to a specified level.[12]
-
Heating: The sample is heated at a slow, constant rate while being stirred.[12]
-
Ignition Source: An ignition source is applied at specified temperature intervals.[12]
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[12]
Section 4: Visualizations
Logical Workflow for MSDS Analysis
The following diagram illustrates a logical workflow for the analysis of a Material Safety Data Sheet, a critical process for ensuring laboratory safety and regulatory compliance.
Caption: Logical workflow for MSDS analysis.
Conclusion
The available data for this compound is limited, with a heavy reliance on computed values and information from related isomers such as 1-dodecanol. While this guide provides a consolidated overview of the current knowledge, it underscores the critical need for experimental determination of the physicochemical, toxicological, and ecotoxicological properties of this compound. Researchers, scientists, and drug development professionals should exercise caution and implement robust safety protocols when handling this compound, treating it as a substance with potential for skin and eye irritation and aquatic toxicity, based on the data for its isomer. The provided workflow for MSDS analysis serves as a general framework for approaching the safety assessment of any chemical, particularly those with incomplete data.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 22663-61-2 | Benchchem [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. Dodecanol - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (S)-2-Methyl-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methyl-1-dodecanol is a chiral alcohol with applications in the synthesis of biologically active molecules and as a component in pheromone blends for pest management. The stereochemistry at the C2 position is crucial for its biological activity, necessitating synthetic routes that afford high enantiomeric purity. This application note provides a detailed protocol for the stereoselective synthesis of (S)-2-Methyl-1-dodecanol, leveraging a chemoenzymatic approach. This method combines the high enantioselectivity of a biocatalytic reduction using common baker's yeast (Saccharomyces cerevisiae) with a subsequent chemical transformation to yield the target molecule with high optical purity.
Principles and Theory
The synthetic strategy hinges on two key transformations:
-
Enantioselective Bioreduction: The synthesis commences with the reduction of a prochiral α,β-unsaturated aldehyde, specifically (E)-2-methyl-3-(5-nonyl-2-thienyl)propenal. Baker's yeast contains a variety of oxidoreductase enzymes that can selectively reduce the carbon-carbon double bond and the aldehyde functionality. The enzymes exhibit a high degree of stereoselectivity, preferentially producing the (S)-enantiomer of the corresponding saturated alcohol. The thiophene ring serves as a bioisostere for a long alkyl chain, facilitating the enzymatic reduction.
-
Desulfurization: Following the biocatalytic step, the thiophene ring is removed and the sulfur atom is replaced with two hydrogen atoms. This is achieved through hydrogenolysis using Raney nickel, a nickel-aluminium alloy catalyst. This step effectively converts the thiophene moiety into the corresponding saturated alkyl chain, yielding the target (S)-2-Methyl-1-dodecanol.
The overall synthetic pathway is depicted below:
Application Note: Biocatalytic Production of Chiral 2-Methyl-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the biocatalytic production of enantiomerically enriched 2-Methyl-1-dodecanol via enzymatic kinetic resolution. Chiral this compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This application note outlines a representative method using Candida antarctica lipase B (CALB) for the enantioselective acylation of racemic this compound. While the kinetic resolution of primary alcohols can be challenging, lipases, particularly CALB, have demonstrated efficacy in resolving racemic mixtures of chiral alcohols.[1][2] This protocol is based on established principles of biocatalytic kinetic resolution and may serve as a starting point for process optimization.
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in their pharmacological activity and safety. The production of single-enantiomer drugs is therefore of paramount importance in the pharmaceutical industry.[3] Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions.[4]
Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. Lipases are a versatile class of enzymes frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.[1][5] Candida antarctica lipase B (CALB) is a particularly robust and highly selective biocatalyst for the resolution of a wide range of chiral alcohols.[2][6]
This application note details a laboratory-scale protocol for the kinetic resolution of racemic this compound using immobilized CALB (e.g., Novozym® 435) and an acyl donor. The protocol includes reaction setup, monitoring, product isolation, and analytical methods for determining enantiomeric excess.
Principle of the Method
The biocatalytic kinetic resolution of racemic this compound is achieved through the enantioselective acylation of one of the alcohol's enantiomers by Candida antarctica lipase B. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted. The reaction is typically carried out in a non-polar organic solvent to facilitate the enzymatic activity and substrate solubility. An irreversible acyl donor, such as vinyl acetate, is often used to drive the reaction to completion.
Experimental Protocols
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate (or other suitable acyl donor)
-
Anhydrous hexane (or other suitable non-polar solvent)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (magnetic stirrer, thermostat-controlled water bath, rotary evaporator)
Enzyme Pre-treatment
Immobilized lipases can be pre-dried to enhance their activity in organic solvents. Place the required amount of immobilized CALB in a desiccator over a suitable desiccant (e.g., silica gel or phosphorus pentoxide) under vacuum for at least 24 hours before use.
Kinetic Resolution Protocol
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 1.0 g, 5.0 mmol) and 50 mL of anhydrous hexane.
-
Stir the mixture until the substrate is completely dissolved.
-
Add the pre-dried immobilized Candida antarctica lipase B (e.g., 100 mg, 10% w/w of the substrate).
-
Add vinyl acetate (e.g., 0.65 mL, 7.5 mmol, 1.5 equivalents).
-
Seal the flask and place it in a thermostat-controlled water bath at a constant temperature (e.g., 40°C).
-
Stir the reaction mixture at a moderate speed (e.g., 200 rpm).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the product and the remaining substrate.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
Product Separation and Purification
The resulting mixture contains the unreacted (S)-2-Methyl-1-dodecanol and the product (R)-2-Methyl-1-dodecyl acetate. These can be separated by silica gel column chromatography.
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions. The less polar ester will typically elute first, followed by the more polar alcohol.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure ester and the pure alcohol separately.
-
Evaporate the solvent from the combined fractions to yield the purified (R)-2-Methyl-1-dodecyl acetate and (S)-2-Methyl-1-dodecanol.
-
The (R)-2-Methyl-1-dodecyl acetate can be hydrolyzed back to (R)-2-Methyl-1-dodecanol if desired, for example, by using a base like sodium hydroxide in a methanol/water mixture.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the kinetic resolution of this compound. The values presented are hypothetical and should be optimized for specific experimental conditions.
Table 1: Reaction Parameters for Kinetic Resolution
| Parameter | Value |
| Substrate | Racemic this compound |
| Enzyme | Immobilized Candida antarctica lipase B |
| Enzyme Loading | 10% (w/w of substrate) |
| Acyl Donor | Vinyl Acetate (1.5 eq) |
| Solvent | Anhydrous Hexane |
| Substrate Conc. | 0.1 M |
| Temperature | 40°C |
| Reaction Time | 24 - 48 hours (or until ~50% conversion) |
Table 2: Expected Outcome of the Kinetic Resolution (at ~50% Conversion)
| Compound | Enantiomeric Excess (e.e.) | Yield (max. 50%) |
| (S)-2-Methyl-1-dodecanol | >95% | ~45-50% |
| (R)-2-Methyl-1-dodecyl Acetate | >95% | ~45-50% |
Analytical Methods
Chiral Gas Chromatography (GC)
To determine the enantiomeric excess of the unreacted alcohol and the acetylated product, chiral GC is a suitable method. The alcohol and acetate may need to be derivatized to improve their volatility and separation on a chiral column.
Sample Preparation:
-
Unreacted Alcohol: The unreacted this compound can be analyzed directly or after derivatization (e.g., acetylation with acetic anhydride to form the acetate).
-
Product Ester: The 2-Methyl-1-dodecyl acetate can be analyzed directly.
Representative GC Conditions:
| Parameter | Condition |
| Column | Chiral GC column (e.g., Rt-βDEXse) |
| Carrier Gas | Helium or Hydrogen |
| Injection Temp. | 250°C |
| Oven Program | 100°C (2 min hold), then ramp to 220°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) at 250°C |
Note: The specific column and temperature program will need to be optimized for the best separation of the enantiomers.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the biocatalytic production of chiral this compound. The use of Candida antarctica lipase B for kinetic resolution offers a potentially efficient and environmentally friendly route to obtaining enantiomerically pure forms of this valuable chiral building block. Researchers are encouraged to use this protocol as a starting point and to optimize reaction parameters such as enzyme loading, solvent, temperature, and reaction time to achieve the best results for their specific application. The detailed analytical methods will aid in the accurate determination of the success of the resolution.
References
- 1. jocpr.com [jocpr.com]
- 2. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols [manu56.magtech.com.cn]
- 5. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyl-1-dodecanol
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-Methyl-1-dodecanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is tailored for researchers, scientists, and professionals in drug development and related fields, providing a robust framework for sample preparation, instrument configuration, and data analysis. The protocol is designed to ensure high sensitivity, specificity, and reproducibility for the analysis of this long-chain branched alcohol.
Introduction
This compound is a C13 branched-chain primary alcohol. Its analysis is crucial in various research and industrial applications, including its role as a precursor in the synthesis of pharmaceuticals and specialty chemicals. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This method combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.
This document provides a detailed experimental protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected mass spectral data.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is recommended for preparing this compound samples.
Materials:
-
This compound standard
-
Volatile organic solvent (e.g., hexane, methanol, or dichloromethane)[2][3]
-
Glass autosampler vials (1.5 mL) with inserts[2]
-
Micropipettes
-
Vortex mixer
-
Syringe filters (0.22 µm), if necessary
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent.
-
From the stock solution, prepare a series of working standard solutions by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Dilution:
-
If the sample is a pure substance, dissolve it in the chosen solvent to a concentration of approximately 10 µg/mL.[2]
-
For complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest.[3]
-
Ensure the final sample solution is clear and free of particulates. If necessary, filter the sample through a 0.22 µm syringe filter.[4]
-
-
Final Preparation:
-
Transfer a minimum of 50 µL of the final prepared sample or standard solution into a glass autosampler vial.[2]
-
Cap the vial securely to prevent solvent evaporation.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
Gas Chromatograph (GC) Parameters:
| Parameter | Recommended Setting |
| Column | Zebron ZB-50 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[5] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or appropriate split ratio |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[5] |
| Oven Program | Initial temperature of 80 °C, hold for 1 min, then ramp at 20 °C/min to 290 °C, and hold for 3 min.[5] |
Mass Spectrometer (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on typical GC-MS analysis.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₈O | PubChem |
| Molecular Weight | 200.36 g/mol | [6] |
| CAS Number | 22663-61-2 | [6] |
Mass Spectral Data
The mass spectrum of this compound is characterized by specific fragmentation patterns. For primary alcohols, common fragmentation includes the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule.[7]
| m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |
| 57 | High | Base Peak, likely from alpha-cleavage |
| 41 | High | |
| 55 | High | |
| M-18 | Possible | Loss of H₂O |
| M-46 | Possible | Loss of CH₂OH and a proton |
Note: The molecular ion peak (M+) for long-chain alcohols may be weak or absent.[7]
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in EI-MS.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. uoguelph.ca [uoguelph.ca]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. 3.7. GC-MS Analysis of Alcohol Moieties [bio-protocol.org]
- 6. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purity Assessment of 2-Methyl-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for assessing the purity of 2-Methyl-1-dodecanol. The protocols detailed below are intended as a starting point for method development and validation in a laboratory setting.
Introduction
This compound is a branched-chain fatty alcohol with applications in various industries, including cosmetics, lubricants, and as a precursor in chemical synthesis. Ensuring the purity of this compound is critical for its intended use, as impurities can affect its physical properties, reactivity, and safety profile. This document outlines detailed protocols for the purity assessment of this compound using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities
The primary synthesis route for this compound involves the reduction of 2-methyl-1-dodecanal. Based on this, potential impurities may include:
-
2-Methyl-1-dodecanal: Unreacted starting material.
-
Isomers: Other branched-chain dodecanol isomers.
-
By-products: Resulting from side reactions during synthesis.
-
Residual solvents: Used during the synthesis and purification process.
Analytical Methods
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Quantification
Gas chromatography with a flame ionization detector is a robust technique for quantifying the purity of volatile compounds like this compound. The method relies on the separation of the analyte from its impurities based on their boiling points and interaction with the stationary phase of the GC column.
Experimental Protocol:
a) Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless, 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID), 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Injection Volume | 1 µL |
b) Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 2 mg/mL.
c) Data Analysis:
-
Inject the calibration standards and the sample solution into the GC-FID system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the purity of the sample as a percentage.
d) Method Validation Parameters (Example):
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.005 mg/mL |
| Limit of Quantification (LOQ) | 0.015 mg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Workflow for GC-FID Purity Assessment:
Caption: Workflow for quantitative purity assessment of this compound by GC-FID.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the identification of unknown impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectral data that can be used to identify the chemical structure of each component.
Experimental Protocol:
a) Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC with 5977B MSD or equivalent |
| Injector | Split/Splitless, 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 10 min) |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI), 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-400 |
b) Sample Preparation:
Prepare a solution of the this compound sample in a suitable solvent (e.g., hexane) at a concentration of approximately 0.1 mg/mL.
c) Data Analysis:
-
Inject the sample solution into the GC-MS system.
-
Obtain the total ion chromatogram (TIC).
-
For each impurity peak, obtain the mass spectrum.
-
Compare the obtained mass spectra with a library of known spectra (e.g., NIST) to identify the impurities. The mass spectrum of this compound can be found in public databases such as PubChem.[1]
-
Based on the synthesis route, pay close attention to masses corresponding to 2-methyl-1-dodecanal.
Logical Flow for Impurity Identification by GC-MS:
Caption: Logical workflow for the identification of impurities in this compound using GC-MS.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
For less volatile impurities or as an alternative to GC, HPLC with a refractive index detector can be employed. Since this compound lacks a strong UV chromophore, RID is a suitable detection method.
Experimental Protocol:
a) Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Waters Alliance e2695 or equivalent |
| Detector | Refractive Index Detector (RID), 35 °C |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Water (90:10 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
b) Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
c) Data Analysis:
-
Allow the HPLC system and RID to stabilize.
-
Inject the standards and sample.
-
Create a calibration curve and quantify the purity as described for the GC-FID method.
HPLC-RID Analysis Workflow:
Caption: General workflow for purity analysis of this compound by HPLC-RID.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and can also be used for quantitative analysis (qNMR).
Experimental Protocol:
a) Instrumentation and Conditions:
| Parameter | Setting |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) |
| ¹H NMR | 32 scans, relaxation delay of 1 s |
| ¹³C NMR | 1024 scans, relaxation delay of 2 s |
b) Sample Preparation:
Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃.
c) Expected Chemical Shifts:
| Assignment | ¹H NMR (δ, ppm) (Predicted) | ¹³C NMR (δ, ppm)[1] |
| CH₃ (terminal) | ~0.88 (t) | ~14.1 |
| (CH₂)ₙ | ~1.26 (m) | ~22.7, 29.4, 29.6, 29.7, 30.0, 31.9, 34.0 |
| CH-CH₂OH | ~1.60 (m) | ~38.0 |
| CH₃-CH | ~0.90 (d) | ~16.5 |
| CH₂OH | ~3.45 (d) | ~68.5 |
| OH | Variable | - |
d) Data Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Integrate the signals in the ¹H NMR spectrum to confirm the proton ratios.
-
Compare the chemical shifts with the expected values to confirm the structure.
-
For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity is calculated by comparing the integral of a specific analyte signal to that of the standard.
NMR Analysis Logical Flow:
References
Application Notes and Protocols: 2-Methyl-1-dodecanol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methyl-1-dodecanol as a versatile precursor in organic synthesis. Detailed protocols for its key transformations, including oxidation to 2-methyldodecanal and 2-methyldodecanoic acid, and its esterification to potential fragrance compounds, are provided.
Introduction
This compound is a branched-chain primary alcohol that offers unique steric and electronic properties compared to its linear isomer, 1-dodecanol. This structural difference influences the physical and chemical characteristics of its derivatives, making it a valuable building block in the synthesis of a variety of organic molecules. Its applications span from the development of novel fragrance compounds to the synthesis of specialty chemicals and potential use as an emollient in cosmetic formulations. The branched nature of the alkyl chain can impart desirable properties such as lower melting points and altered solubility in final products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its primary oxidation products is presented in Table 1. This data is essential for reaction planning, purification, and product characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₃H₂₈O | 200.36 | ~262 |
| 2-Methyldodecanal | C₁₃H₂₆O | 198.35 | Not available |
| 2-Methyldodecanoic Acid | C₁₃H₂₆O₂ | 214.34 | 323.3 at 760 mmHg[1] |
Key Synthetic Transformations and Protocols
This compound can be readily transformed into its corresponding aldehyde, carboxylic acid, and various esters. These derivatives serve as important intermediates and final products in various chemical industries.
Oxidation to 2-Methyldodecanal
The selective oxidation of a primary alcohol to an aldehyde requires mild reaction conditions to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation.
Experimental Protocol: PCC Oxidation of this compound
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend PCC (1.5 equivalents) in anhydrous DCM (10 mL per gram of alcohol).
-
To this stirred suspension, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methyldodecanal.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Expected Yield: 70-85% (based on typical PCC oxidations of primary alcohols).
Characterization Data for 2-Methyldodecanal (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.65 (d, J = 2.0 Hz, 1H, -CHO), 2.35-2.25 (m, 1H, -CH(CH₃)CHO), 1.60-1.20 (m, 18H, alkyl chain), 1.05 (d, J = 6.8 Hz, 3H, -CH(CH₃)), 0.88 (t, J = 6.8 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 205.0, 51.5, 33.0, 31.9, 29.6, 29.5, 29.3, 27.0, 22.7, 14.1, 13.5.
-
IR (neat, cm⁻¹): 2925, 2855, 2710, 1730.
Caption: Oxidation of this compound to 2-Methyldodecanal.
Oxidation to 2-Methyldodecanoic Acid
Stronger oxidizing agents are required for the conversion of primary alcohols to carboxylic acids. The Jones oxidation, utilizing chromic acid in acetone, is a classic and effective method for this purpose.
Experimental Protocol: Jones Oxidation of this compound
Materials:
-
This compound
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.
-
Slowly add Jones reagent (2.5 equivalents of CrO₃) dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green/brown.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyldodecanoic acid.
-
The product can be further purified by recrystallization or vacuum distillation.
Expected Yield: 80-95% (based on typical Jones oxidations of primary alcohols).
Characterization Data for 2-Methyldodecanoic Acid:
-
¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H, -COOH), 2.45-2.35 (m, 1H, -CH(CH₃)COOH), 1.70-1.20 (m, 18H, alkyl chain), 1.15 (d, J = 7.0 Hz, 3H, -CH(CH₃)), 0.88 (t, J = 6.8 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 182.0, 41.0, 34.0, 31.9, 29.6, 29.5, 29.3, 27.0, 22.7, 17.0, 14.1.[2]
-
IR (neat, cm⁻¹): 3300-2500 (broad), 2925, 2855, 1710.
References
Application Notes and Protocols for 2-Methyl-1-dodecanol: Antimicrobial and Insecticidal Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the known antimicrobial and insecticidal properties of 2-Methyl-1-dodecanol, including experimental protocols and potential mechanisms of action based on available scientific literature. While specific data for this compound is limited, this document draws upon information from closely related long-chain and branched-chain alcohols to provide a comprehensive guide for research and development.
Antimicrobial Properties
Antifungal Activity against Candida albicans
Research has shown that 2-dodecanol can inhibit the yeast-to-hyphal transition in Candida albicans, a key virulence factor for this opportunistic pathogen[1][2]. This morphological change is crucial for tissue invasion and biofilm formation.
Mechanism of Action: The inhibitory effect of 2-dodecanol on hyphal formation is suggested to involve the modulation of the Ras1-cAMP-Efg1 signaling pathway[1][2]. This pathway is a central regulator of morphogenesis in C. albicans. Furthermore, 2-dodecanol has been found to block the up-regulation of the SIR2 gene, which is associated with the yeast-hypha transition[1].
General Antibacterial and Antifungal Potential
While specific data for this compound is lacking, studies on other long-chain fatty alcohols, such as 1-dodecanol, have demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The length of the carbon chain is a critical determinant of the antibacterial activity and mode of action of these compounds.
Data on Related Compounds:
| Compound | Organism | Activity | Reference |
| 1-Dodecanol | Staphylococcus aureus | High antibacterial activity | |
| 1,2-Dodecanediol | Staphylococcus aureus, Staphylococcus epidermidis | Antibacterial activity |
Experimental Protocols: Antimicrobial Susceptibility Testing
Due to the lipophilic nature of this compound, standard antimicrobial susceptibility testing methods may require modification.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted for lipophilic compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or a non-ionic surfactant (e.g., Tween 80)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin sodium salt solution (optional, for viability assessment)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO or the chosen solvent. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid toxicity to the microorganisms.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using resazurin, a color change from blue to pink indicates microbial growth.
Insecticidal Properties
"Dodecanol" has been identified as a metabolite of the entomopathogenic fungus Conidiobolus coronatus and has demonstrated insecticidal activity[3]. While the specific isomer was not identified, this suggests that branched-chain dodecanols like this compound may possess similar properties.
Insecticidal Activity Data (for "Dodecanol")
| Insect Species | Life Stage | Application | Mortality | Reference |
| Galleria mellonella (Greater Wax Moth) | Larva | Topical | 3.3% | [3] |
| Galleria mellonella (Greater Wax Moth) | Adult | Topical | 57% | [3] |
| Calliphora vicina (Blue Bottle Fly) | Larva & Adult | Topical | 10% | [3] |
These findings indicate that "dodecanol" can induce mortality in insects, with varying efficacy depending on the species and life stage. It also had a negative effect on insect hemocytes in vitro, causing cell disintegration[3].
Potential Mechanism of Action
The precise insecticidal mechanism of this compound is not well-defined. However, fatty alcohols can act as non-polar narcotics, disrupting the lipid layers of insect cell membranes and leading to cell death. They may also interfere with respiratory processes or have neurotoxic effects. The effect on hemocytes suggests an impact on the insect's immune system[3].
Experimental Protocols: Insecticidal Bioassays
Protocol 2: Topical Application Bioassay
This method assesses the contact toxicity of a compound.
Materials:
-
This compound
-
Acetone or another suitable volatile solvent
-
Microsyringe or micropipette
-
Test insects (e.g., larvae of Galleria mellonella or adults of Tribolium castaneum)
-
Vented containers for holding treated insects
Procedure:
-
Stock Solution Preparation: Prepare a range of concentrations of this compound in the chosen solvent.
-
Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.
-
Observation: Place the treated insects in clean containers with access to food and water.
-
Mortality Assessment: Record mortality at set time points (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the lethal dose (LD50), the dose required to kill 50% of the test population, using probit analysis.
Protocol 3: Larvicidal Bioassay (for Mosquitoes)
This protocol is used to evaluate the efficacy against mosquito larvae.
Materials:
-
This compound
-
Ethanol or DMSO as a solvent
-
Late 3rd or early 4th instar mosquito larvae (e.g., Aedes aegypti or Culex quinquefasciatus)
-
Beakers or cups
-
Dechlorinated water
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the solvent.
-
Test Solutions: Prepare a series of dilutions in dechlorinated water. Ensure the final solvent concentration is non-toxic to the larvae.
-
Exposure: Place a known number of larvae (e.g., 20-25) in beakers containing the test solutions. A control group with solvent and water should be included.
-
Mortality Assessment: Record larval mortality after 24 and 48 hours. Larvae that show no movement when disturbed are considered dead.
-
Data Analysis: Calculate the lethal concentration (LC50), the concentration required to kill 50% of the larvae, using probit analysis.
Future Research Directions
Further research is warranted to fully elucidate the antimicrobial and insecticidal potential of this compound. Key areas for future investigation include:
-
Quantitative Antimicrobial Studies: Determination of MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a broad panel of pathogenic bacteria and fungi.
-
Quantitative Insecticidal Studies: Determination of LC50 and LD50 values for a range of economically and medically important insect pests.
-
Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways affected by this compound in both microbes and insects.
-
Synergy Studies: Evaluation of the potential for synergistic effects when combined with other antimicrobial or insecticidal agents.
-
Formulation Development: Development of stable and effective formulations for practical application in agriculture or public health.
These application notes provide a foundation for initiating research into the bioactivity of this compound. The provided protocols can be adapted to specific research needs and target organisms.
References
Application Notes and Protocols for 2-Methyl-1-dodecanol as a Surfactant or Emulsifying Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-dodecanol is a long-chain fatty alcohol with potential applications as a surfactant and emulsifying agent.[1][2] Its molecular structure, featuring a hydrophilic hydroxyl group (-OH) and a lipophilic 13-carbon branched alkyl chain, suggests amphiphilic properties that are conducive to reducing surface tension at interfaces and stabilizing emulsions.[2] While direct experimental data on the surfactant properties of this compound is limited in publicly available literature, its structural similarity to other long-chain alcohols, such as 1-dodecanol and 2-octyl-1-dodecanol, allows for informed predictions of its behavior and potential applications.[3][4][5][6]
These application notes provide an overview of the inferred properties of this compound and detailed protocols for its evaluation as a surfactant and emulsifying agent in research and drug development settings.
Potential Applications
Based on the known functions of structurally similar long-chain alcohols, this compound is anticipated to be useful in the following areas:
-
Emulsion Stabilization: In pharmaceutical and cosmetic formulations, this compound can potentially act as a co-emulsifier to stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions. Its branched structure may provide steric hindrance that contributes to the stability of droplets.
-
Drug Delivery Systems: As a component of microemulsions and nanoemulsions, it may aid in the solubilization and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[4]
-
Topical Formulations: Its emollient properties, similar to other fatty alcohols, could make it a valuable ingredient in creams, lotions, and ointments, where it can also contribute to the overall stability of the formulation.[3][4]
-
Specialty Cleaning and Dispersing: The surfactant properties of this compound suggest its potential use as a dispersing agent for solid particles in a liquid phase or as a component in specialized cleaning formulations.
Physicochemical and Surfactant Properties
The following table summarizes the known physicochemical properties of this compound and compares them with the surfactant properties of the related compound 1-dodecanol. The surfactant-specific data for this compound are yet to be determined experimentally.
| Property | This compound | 1-Dodecanol (Lauryl Alcohol) | Reference |
| Molecular Formula | C13H28O | C12H26O | [2][6] |
| Molecular Weight | 200.36 g/mol | 186.34 g/mol | [2][6] |
| Appearance | Data not available | Colorless solid | [6] |
| Solubility in Water | Data not available | 0.004 g/L | [6] |
| Critical Micelle Concentration (CMC) | To be determined | Not applicable (used as a co-surfactant) | |
| Surface Tension | To be determined | Spreading tension of crystals: ~28.9 mN/m at 20°C | [7] |
Experimental Protocols
The following are detailed protocols for evaluating the potential of this compound as a surfactant and emulsifying agent.
Protocol for Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[8] The surface tension method is a common technique for determining the CMC.
Objective: To determine the CMC of this compound in an aqueous solution.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in a suitable co-solvent if necessary, due to its low water solubility (e.g., ethanol), and then dilute with deionized water. Ensure the final co-solvent concentration is low and consistent across all samples.
-
Prepare a series of dilutions of the stock solution with deionized water to obtain a range of concentrations.
-
Measure the surface tension of each dilution using a tensiometer at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the concentration of this compound.
-
The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.[8]
Visualization of CMC Determination Workflow:
Protocol for Evaluation of Emulsifying Capacity
This protocol determines the ability of this compound to form and stabilize an emulsion.
Objective: To assess the emulsifying capacity and stability of this compound.
Materials:
-
This compound
-
Immiscible oil (e.g., mineral oil, soybean oil)
-
Deionized water
-
Homogenizer (e.g., high-speed blender, sonicator)
-
Graduated cylinders
-
Spectrophotometer (optional, for turbidity measurements)
Procedure:
-
Prepare a solution of this compound in the oil phase at various concentrations (e.g., 1%, 2%, 5% w/w).
-
In a graduated cylinder, mix the oil phase containing this compound with the aqueous phase (deionized water) in a defined ratio (e.g., 1:1).
-
Homogenize the mixture for a fixed period (e.g., 2 minutes) at a constant speed to form an emulsion.
-
Allow the emulsion to stand undisturbed.
-
Measure the volume of the emulsified layer, the separated water layer, and the separated oil layer at regular time intervals (e.g., 0, 30, 60, 120 minutes, and 24 hours).
-
Calculate the Emulsification Index (EI) at each time point using the following formula: EI (%) = (Volume of emulsified layer / Total volume of liquid) x 100
-
Plot the Emulsification Index as a function of time to evaluate emulsion stability. A slower decrease in EI indicates better stability.
Visualization of Emulsification Capacity Evaluation:
Safety and Handling
Conclusion
This compound holds promise as a surfactant and emulsifying agent for various applications in research and industry, including pharmaceutical formulations. Its branched-chain structure may offer unique properties compared to its linear isomers. The protocols outlined in these notes provide a framework for systematically evaluating its performance and potential for specific applications. Further research is necessary to fully characterize its surfactant properties and to establish its efficacy and safety in various formulations.
References
- 1. This compound | 22663-61-2 | Benchchem [benchchem.com]
- 2. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 5333-42-6,2-Octyl-1-dodecanol | lookchem [lookchem.com]
- 4. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Dodecanol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for 2-Methyl-1-dodecanol In Vitro Research
Disclaimer: The following experimental protocols are proposed methodologies for the in vitro investigation of 2-Methyl-1-dodecanol. As there is limited specific published data for this compound, these protocols have been adapted from standard laboratory procedures and studies on structurally related long-chain alcohols. Researchers should optimize these protocols based on their specific experimental setup and cell/microbe models.
Introduction
This compound is a branched-chain fatty alcohol. While its specific biological activities are not extensively documented, related molecules like 1-dodecanol and 2-dodecanol have demonstrated antimicrobial and cytotoxic effects, as well as the ability to interfere with cellular signaling pathways. These application notes provide a framework for the initial in vitro characterization of this compound to explore its potential biological activities.
Application Note 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a panel of representative cell lines and calculate the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Cell Viability Assay[1][2][3][4][5]
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO, cell culture grade)
- Selected cell lines (e.g., HeLa - human cervical cancer; A549 - human lung cancer; Sf9 - insect cells; Saccharomyces cerevisiae)
- Appropriate culture media (e.g., DMEM for mammalian cells, SF-900 for insect cells, YPD for yeast)
- Fetal Bovine Serum (FBS), if required
- Trypsin-EDTA for adherent cells
- Phosphate Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
- 96-well flat-bottom sterile microplates
- Humidified incubator (37°C, 5% CO2 for mammalian cells; 27°C for insect and yeast cells)
- Microplate reader (absorbance at 570 nm)
2. Preparation of this compound Stock Solution:
- Due to its hydrophobic nature, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).
- Vortex or sonicate briefly to ensure complete dissolution.
- Store the stock solution at -20°C.
- The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
3. Procedure:
- Cell Seeding: For adherent cells, harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. For suspension cells or yeast, adjust the cell density according to their growth rate. Incubate the plate for 24 hours to allow for cell attachment and recovery.
- Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control."
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
- Formazan Formation: Incubate the plate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2]
- Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.[3]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[4]
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration.
- Determine the IC50 value using non-linear regression analysis.
Hypothetical Data Presentation
| Cell Line | Type | IC50 (µM) after 48h Exposure (Hypothetical) |
| HeLa | Mammalian | 75.4 |
| A549 | Mammalian | 112.8 |
| Sf9 | Insect | 45.2 |
| S. cerevisiae | Fungal | > 200 |
Application Note 2: Evaluation of Antimicrobial Activity
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic and opportunistic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method[6][7][8][9]
1. Materials:
- This compound stock solution (in DMSO)
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
- Fungal strains (e.g., Candida albicans)
- Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well round-bottom microplates
- Spectrophotometer
- Shaking incubator
2. Procedure:
- Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10^8 CFU/mL for bacteria). Further dilute to the final working concentration of 5 x 10^5 CFU/mL.
- Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of a 2x concentrated stock of this compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final dilution column.
- Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired starting cell density.
- Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for Candida albicans.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]
Hypothetical Data Presentation
| Microbial Strain | Type | MIC (µg/mL) (Hypothetical) |
| Staphylococcus aureus | Bacteria | 64 |
| Escherichia coli | Bacteria | 128 |
| Pseudomonas aeruginosa | Bacteria | >256 |
| Candida albicans | Fungal | 32 |
Application Note 3: Mechanistic Study in Candida albicans
Objective: To investigate the hypothesis that this compound inhibits the yeast-to-hypha transition in Candida albicans by modulating the Ras1-cAMP-Efg1 signaling pathway, based on evidence from related molecules.[7]
Experimental Protocol: Gene Expression Analysis by qPCR[11][12][13]
1. Materials:
- Candida albicans (e.g., SC5314 strain)
- YPD broth and Spider medium (for hyphal induction)
- This compound
- RNA extraction kit (e.g., with Trizol or column-based)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- qPCR instrument
- Primers for target genes (RAS1, CYR1, EFG1, HWP1) and a reference gene (ACT1)
2. Procedure:
- Cell Culture and Treatment: Grow C. albicans overnight in YPD broth. Dilute the culture into pre-warmed Spider medium to induce hyphal formation. Simultaneously, treat the cells with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC). Include an untreated control.
- Incubation: Incubate at 37°C with shaking for a defined period (e.g., 90 minutes) to allow for gene expression changes related to hyphal formation.
- RNA Extraction: Harvest the cells by centrifugation. Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.
- cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
- qPCR: Set up qPCR reactions using the synthesized cDNA, SYBR Green master mix, and specific primers for the target and reference genes. The PCR protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]
- Data Analysis: Calculate the relative expression of target genes in the treated sample compared to the untreated control using the 2^-ΔΔCt method, normalized to the reference gene (ACT1).
Visualizations
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. 5.6. MTT Cell Viability Assay [bio-protocol.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shikonin Inhibits Candida albicans Biofilms via the Ras1-cAMP-Efg1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Application Notes and Protocols for 2-Methyl-1-dodecanol in Cosmetic and Personal Care Products
Disclaimer: 2-Methyl-1-dodecanol is not a widely documented ingredient in cosmetic and personal care formulations. The following application notes and protocols are based on the established functions of structurally similar long-chain and branched-chain fatty alcohols, such as 1-dodecanol and 2-octyl-1-dodecanol. These guidelines are intended for research and development purposes and should be adapted based on formulation-specific experimental results.
Introduction
This compound is a branched-chain fatty alcohol. Based on the known properties of similar molecules, it is proposed to function as a multi-functional ingredient in cosmetic and personal care products. Its branched structure may offer unique sensory and performance characteristics compared to its linear counterpart, 1-dodecanol. Potential applications include its use as an emollient, a viscosity modifier, an emulsion stabilizer, and a co-emulsifier. Fatty alcohols are valued in cosmetics for their non-toxic and biodegradable nature[1].
Potential Functions:
-
Emollient: Fatty alcohols contribute to the soft, smooth feeling of cosmetic products on the skin[1][2]. This compound is expected to form a lubricating layer on the skin, enhancing its texture and appearance.
-
Thickener: In oil-in-water emulsions, fatty alcohols increase the viscosity of the formulation, leading to a richer, more substantive product texture[2][3].
-
Emulsion Stabilizer: By associating with surfactants at the oil-water interface, fatty alcohols can enhance the stability of emulsions, preventing phase separation[2][3].
-
Co-emulsifier: It can work in conjunction with a primary emulsifier to create more stable and aesthetically pleasing emulsions[3].
Physicochemical Properties and Benchmarks
Quantitative data for this compound is sparse in cosmetic literature. The following table provides a comparison with related, well-characterized fatty alcohols.
| Property | This compound | 1-Dodecanol (Lauryl Alcohol) | 2-Octyl-1-dodecanol |
| Molecular Formula | C13H28O[4] | C12H26O[5] | C20H42O |
| Molecular Weight | 200.36 g/mol [4] | 186.34 g/mol [5] | 298.55 g/mol |
| Appearance | - | Colorless solid[5] | Clear, colorless to yellowish oily liquid[6] |
| Melting Point | - | 24 °C[5] | -1 to 1 °C |
| Boiling Point | - | 259 °C[5] | 234-238 °C / 33 mmHg |
| Solubility in Water | - | 0.004 g/L[5] | 10µg/L at 23℃[6] |
| Primary Functions | (Proposed) Emollient, Thickener, Emulsion Stabilizer | Emollient, Emulsion Stabilizer, Viscosity Controller[5] | Emulsifier, Lubricant, Emollient[7] |
| Typical Use Level | (Proposed) 0.5 - 5.0% | 0.1 - 5.0% | 1.0 - 10.0% |
Experimental Protocols
The following protocols are designed to evaluate the performance of this compound in a model oil-in-water (O/W) cream formulation.
Formulation of an O/W Cream
This protocol outlines the preparation of a basic O/W cream to serve as a vehicle for evaluating the effects of this compound.
Workflow for O/W Cream Formulation
Caption: Workflow for preparing an O/W cream.
Materials:
-
Oil Phase:
-
This compound: 0%, 1%, 3%, 5% (w/w) for different test batches
-
Cetearyl Alcohol (and) Ceteareth-20 (Emulsifier): 5% (w/w)
-
Caprylic/Capric Triglyceride: 10% (w/w)
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3% (w/w)
-
Preservative (e.g., Phenoxyethanol): 0.5% (w/w)
-
-
Cool-Down Phase:
-
Fragrance: 0.1% (w/w)
-
Procedure:
-
In a suitable vessel, combine the oil phase ingredients and heat to 75°C.
-
In a separate vessel, combine the water phase ingredients and heat to 75°C.
-
Slowly add the water phase to the oil phase while homogenizing at high speed for 3-5 minutes to form the emulsion.
-
Begin cooling the emulsion while stirring gently with a propeller mixer.
-
At 40°C, add the cool-down phase ingredients and mix until uniform.
-
Continue gentle mixing until the cream reaches room temperature.
-
Adjust the pH to 5.5-6.5 if necessary.
Evaluation of Emulsion Stability
This protocol assesses the physical stability of the formulations.
Workflow for Emulsion Stability Testing
Caption: Protocol for evaluating emulsion stability.
Procedure:
-
Centrifugation: Place 10g of each formulation in a centrifuge tube. Centrifuge at 3000 rpm for 30 minutes. Observe for any signs of phase separation.
-
Freeze-Thaw Cycling: Subject the formulations to three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours. Assess for changes in consistency, color, and phase separation.
-
Accelerated Stability Testing: Store the formulations at 45°C for three months. Evaluate weekly for any changes in physical properties.
Assessment of Sensory Properties (Skin Feel)
A trained sensory panel can evaluate the skin feel of the formulations.
Parameters to Evaluate:
-
Initial Feel: The sensation upon first application.
-
Spreadability: The ease with which the product glides over the skin.
-
Rub-out: The feeling during application until the product is absorbed.
-
Afterfeel: The residual feeling on the skin after application.
-
Greasiness: The degree of oily residue.
-
Tackiness: The stickiness of the skin after application.
Procedure:
-
Recruit a panel of at least 10 trained evaluators.
-
Apply a standardized amount (e.g., 0.1g) of each formulation to a designated area on the forearm.
-
Panelists will evaluate each parameter on a scale (e.g., 1 to 10).
-
Analyze the data statistically to determine significant differences between the formulations.
Measurement of Skin Hydration (Emolliency)
The effect of the formulations on skin hydration can be measured using a Corneometer.[8][9]
Procedure:
-
Select a panel of subjects with dry skin.
-
Acclimate subjects to a room with controlled temperature and humidity for at least 20 minutes.
-
Measure baseline skin hydration on designated test areas on the forearms using a Corneometer.[8]
-
Apply a standardized amount of each formulation to the respective test areas.
-
Measure skin hydration at set time points (e.g., 1, 2, 4, and 8 hours) after application.[8]
-
Compare the changes in skin hydration from baseline for each formulation.
Expected Outcomes and Applications
Based on the properties of similar fatty alcohols, it is hypothesized that the inclusion of this compound will:
-
Increase Viscosity: Higher concentrations are expected to result in a thicker cream.
-
Enhance Emulsion Stability: Formulations containing this compound are predicted to show improved stability against phase separation.
-
Improve Sensory Profile: The branched-chain nature may impart a lighter, less waxy skin feel compared to linear fatty alcohols, with good slip and a non-greasy afterfeel.
-
Boost Skin Hydration: As an emollient, it should help to reduce transepidermal water loss and increase the moisture content of the stratum corneum.
Potential Product Applications:
-
Moisturizing Creams and Lotions: To provide structure, emolliency, and stability.
-
Hair Conditioners: To improve texture, detangling, and hair feel.
-
Foundations and Sunscreens: To aid in pigment dispersion and improve application properties.
-
Anhydrous Formulations (e.g., Ointments, Balms): To modify texture and provide a substantive feel.
Safety and Regulatory
There is limited publicly available safety and toxicological data specifically for this compound in cosmetic applications. As with any new ingredient, it is crucial to conduct thorough safety assessments, including skin irritation and sensitization testing, before commercial use. For comparison, 1-dodecanol can be irritating to the skin[10]. It is essential to adhere to all local and international regulations regarding the use of new cosmetic ingredients.
References
- 1. petercremerna.com [petercremerna.com]
- 2. skintypesolutions.com [skintypesolutions.com]
- 3. What you need to know about fatty alcohols - Swettis Beauty Blog [skinchakra.eu]
- 4. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. Cas 5333-42-6,2-Octyl-1-dodecanol | lookchem [lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. gfacemd.com [gfacemd.com]
- 10. Dodecanol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 2-Methyl-1-dodecanol in Novel Polymer Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methyl-1-dodecanol in the synthesis of novel polymers. This long-chain branched primary alcohol offers unique properties as an initiator in ring-opening polymerization (ROP) and as a monomer in polycondensation reactions, leading to polymers with tailored characteristics suitable for various applications, including drug delivery and biomedical devices.
Introduction
This compound is a C13 branched primary alcohol with the chemical formula C₁₃H₂₈O. Its branched structure can influence the thermal and mechanical properties of polymers, potentially leading to materials with lower crystallinity, increased flexibility, and altered degradation kinetics compared to polymers synthesized with linear alcohols. These characteristics are of significant interest in the development of advanced biomaterials.
Physical Properties of this compound:
| Property | Value |
| IUPAC Name | 2-methyldodecan-1-ol |
| Molecular Formula | C₁₃H₂₈O |
| Molecular Weight | 200.36 g/mol [1] |
| CAS Number | 22663-61-2[1] |
Applications in Polymer Synthesis
This compound can be employed in two primary polymerization techniques for the development of novel polyesters:
-
Ring-Opening Polymerization (ROP) as an Initiator: In ROP, the hydroxyl group of this compound can initiate the polymerization of cyclic esters, such as lactide or caprolactone, to form polyesters like polylactide (PLA) and polycaprolactone (PCL). The branched alkyl chain of the initiator is incorporated at one end of the polymer chain, influencing its final properties.
-
Polycondensation as a Monomer: this compound can react with dicarboxylic acids (or their derivatives) in a polycondensation reaction to form polyesters. In this case, the branched alkyl chain becomes a pendant group along the polymer backbone, which can disrupt chain packing and modify the material's properties.
Experimental Protocols
Ring-Opening Polymerization of L-Lactide Initiated by this compound
This protocol describes the synthesis of polylactide (PLA) using this compound as an initiator and stannous octoate (Sn(Oct)₂) as a catalyst.
Materials:
-
L-Lactide
-
This compound
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Protocol:
-
Preparation: Dry the L-lactide under vacuum at 45°C for at least 12 hours before use. The Schlenk flask and stir bar should be oven-dried and cooled under a nitrogen atmosphere.
-
Reaction Setup: In the Schlenk flask under a nitrogen atmosphere, add the desired amount of L-lactide.
-
Initiator and Catalyst Addition: In a separate vial, prepare a stock solution of this compound and stannous octoate in anhydrous toluene. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer. A typical monomer-to-initiator ratio is between 100:1 and 500:1. The catalyst-to-initiator ratio is typically around 1:1.
-
Polymerization: Inject the initiator/catalyst solution into the Schlenk flask containing the L-lactide. Place the flask in a preheated oil bath at 130-160°C and stir for 4-24 hours. The reaction time will influence the final molecular weight and conversion.
-
Purification: After the desired reaction time, cool the flask to room temperature. Dissolve the crude polymer in chloroform. Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 50°C until a constant weight is achieved.
Expected Results:
The use of a branched initiator like this compound is expected to yield PLA with a lower melting temperature and potentially a faster degradation rate compared to PLA initiated with linear alcohols. The molecular weight can be controlled by the monomer-to-initiator ratio, and the polydispersity index (PDI) is expected to be narrow, indicating a controlled polymerization.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the ROP of L-lactide with this compound, based on trends observed with other branched alcohol initiators.
| Monomer:Initiator Ratio | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 100:1 | 4 | 92 | 15,000 | 1.2 |
| 200:1 | 8 | 95 | 28,000 | 1.3 |
| 500:1 | 16 | 93 | 65,000 | 1.4 |
Polycondensation of Adipic Acid with this compound
This protocol describes the synthesis of a polyester through the polycondensation of adipic acid with this compound.
Materials:
-
Adipic acid
-
This compound
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst
-
Toluene
-
Dean-Stark apparatus
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
Protocol:
-
Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with equimolar amounts of adipic acid and this compound. Add a catalytic amount of p-TSA (e.g., 0.1 mol% relative to the diacid). Add toluene to facilitate the azeotropic removal of water.
-
Polymerization: Heat the reaction mixture to reflux under a gentle flow of nitrogen. The water formed during the esterification reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.
-
Purification: After completion, cool the reaction mixture and dissolve the polymer in a suitable solvent like chloroform. Wash the solution with a sodium bicarbonate solution to remove the acid catalyst, followed by washing with water.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the final polyester.
Expected Results:
The resulting polyester will have pendant methyl and decyl groups, which are expected to make the polymer amorphous and have a lower glass transition temperature compared to polyesters made with linear diols. These polymers may exhibit enhanced solubility in organic solvents.
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2-Methyl-1-dodecanol
Welcome to the technical support center for the stereoselective synthesis of 2-Methyl-1-dodecanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the synthesis of this chiral alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during the stereoselective synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | Suboptimal Biocatalyst Activity: In enzymatic resolutions, the lipase or yeast may not be functioning optimally. | - Enzyme Screening: Test a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher enantioselectivity for the substrate.[1] - Optimize Reaction Conditions: Adjust temperature, pH, and solvent. For instance, lower temperatures can sometimes enhance enantioselectivity in lipase-catalyzed reactions.[1] - Co-solvent Addition: For baker's yeast reductions, the addition of a co-solvent like DMSO might be necessary to improve substrate solubility and enzyme performance. |
| Ineffective Chiral Catalyst: In asymmetric hydrogenation, the chosen chiral ligand or metal catalyst may not be suitable for the aliphatic aldehyde substrate. | - Ligand Variation: Screen different chiral phosphine ligands with varying steric and electronic properties. - Catalyst Loading: Optimize the catalyst loading; too low a concentration may result in a slow and unselective reaction. | |
| Racemization of Product or Starting Material: The chiral center may be susceptible to racemization under the reaction conditions. | - Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures. - pH Control: Ensure the pH of the reaction medium is not promoting racemization. | |
| Low Reaction Yield | Poor Substrate Solubility: 2-Methyldodecanal or racemic this compound may have limited solubility in the reaction medium, particularly in aqueous systems for biocatalysis. | - Solvent System: Employ a biphasic system or use a minimal amount of a water-miscible co-solvent to improve solubility without inactivating the enzyme. - Substrate Feeding: For yeast reductions, a slow, continuous feeding of the substrate can prevent toxic effects and improve conversion. |
| Enzyme Inhibition or Deactivation: High concentrations of the substrate or product can inhibit or deactivate the biocatalyst. | - Substrate Concentration: Start with a lower substrate concentration and gradually increase it. - In Situ Product Removal: If possible, implement a strategy to remove the product from the reaction mixture as it is formed. | |
| Inefficient Hydrogenation: In asymmetric hydrogenation, the reaction may be slow or incomplete. | - Increase Hydrogen Pressure: Higher pressure can increase the rate of hydrogenation. - Check Catalyst Purity: Ensure the catalyst is not poisoned by impurities in the substrate or solvent. | |
| Difficult Purification of Enantiomers | Similar Physical Properties: Enantiomers have identical physical properties, making separation by standard chromatography challenging. | - Chiral HPLC: Develop a chiral HPLC method for analytical and preparative separation. Screening different chiral stationary phases (CSPs) is crucial.[2][3] - Derivatization: Convert the alcohol enantiomers into diastereomers by reacting them with a chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomers can be separated by standard silica gel chromatography.[3] |
| Co-elution with Byproducts: Impurities from the reaction may co-elute with the desired product. | - Optimize Reaction Conditions: Aim for a cleaner reaction to minimize byproduct formation. - Multi-step Purification: Employ a combination of purification techniques, such as flash chromatography followed by chiral HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of this compound?
A1: The most common strategies include:
-
Enzymatic Kinetic Resolution: This involves the use of lipases to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated enantiomer from the unreacted one.[1]
-
Asymmetric Reduction of a Prochiral Precursor: This typically involves the reduction of 2-methyldodecanal using a chiral reducing agent or a catalyst. A notable green approach is the use of whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae).[4]
-
Asymmetric Hydrogenation: This method uses a transition metal catalyst with a chiral ligand to hydrogenate the double bond of a suitable precursor in an enantioselective manner.
Q2: How can I improve the enantiomeric excess (ee) in a baker's yeast reduction of 2-methyldodecanal?
A2: To improve the enantiomeric excess in a baker's yeast reduction, consider the following:
-
Substrate Concentration: High concentrations of the aldehyde can be toxic to the yeast cells. A low, continuous feeding of the substrate is often beneficial.
-
Yeast Strain and Pre-culture Conditions: Different strains of Saccharomyces cerevisiae can exhibit different selectivities. Optimizing the growth conditions of the yeast before the reaction can also impact its performance.
-
Reaction Time: Monitor the reaction over time to determine the optimal point at which the desired enantiomer is produced with the highest ee before potential side reactions or racemization occur.
-
Additives: The addition of small amounts of additives can sometimes influence the enzymatic activity and selectivity.
Q3: What are the key parameters to consider when developing a lipase-catalyzed kinetic resolution for this compound?
A3: Key parameters for a successful lipase-catalyzed kinetic resolution include:
-
Lipase Source: Different lipases exhibit different enantioselectivities. It is crucial to screen a variety of commercially available lipases.
-
Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can significantly affect the reaction rate and enantioselectivity.
-
Solvent: The reaction medium is critical. Non-polar organic solvents like hexane or heptane are commonly used. The hydrophobicity of the solvent can influence enzyme activity and selectivity.[5]
-
Temperature: Temperature affects both the reaction rate and the enantioselectivity. Often, lower temperatures lead to higher enantioselectivity, albeit at a slower rate.[1]
-
Water Activity: For lipases, a small amount of water is essential for activity, but excess water can lead to hydrolysis of the product. Controlling the water activity in the organic solvent is important.
Q4: How do I separate the enantiomers of this compound after a kinetic resolution?
A4: After a kinetic resolution, you will have a mixture of one enantiomer of the alcohol and the ester of the other enantiomer. These can be separated using standard column chromatography on silica gel due to their different polarities. Subsequently, the ester can be hydrolyzed to obtain the other enantiomer of the alcohol. For analytical and small-scale preparative purposes, chiral HPLC is a powerful technique for direct separation of the enantiomers.[2][3]
Q5: What are the main challenges associated with the synthesis of the precursor, 2-methyldodecanal?
A5: The synthesis of 2-methyldodecanal can present challenges such as:
-
Over-oxidation: If preparing the aldehyde by oxidation of this compound, over-oxidation to the carboxylic acid can be an issue. Using mild and selective oxidizing agents like pyridinium chlorochromate (PCC) is recommended.
-
Purification: Long-chain aliphatic aldehydes can be prone to self-condensation (aldol reaction) or oxidation, especially during purification. It is advisable to use them quickly after preparation or store them under an inert atmosphere at low temperatures.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-2-Methyl-1-dodecanol via Baker's Yeast Reduction
This protocol is based on the general procedure for the baker's yeast mediated reduction of α-methyl-substituted aldehydes.
Materials:
-
2-Methyldodecanal
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
In a flask, prepare a suspension of baker's yeast (e.g., 10 g) and sucrose (e.g., 10 g) in tap water (e.g., 60 mL).
-
Gently shake the mixture at room temperature (around 28-30°C) for approximately 30 minutes to activate the yeast.
-
Dissolve 2-methyldodecanal (e.g., 100 mg) in a minimal amount of a suitable solvent like DMSO (e.g., 1.5 mL) if it is not readily soluble in the aqueous medium.
-
Add the solution of the aldehyde slowly to the yeast suspension over a period of time.
-
Continue to shake the reaction mixture gently at room temperature for 24-72 hours. Monitor the progress of the reaction by TLC or GC.
-
Upon completion, add Celite® (e.g., 5 g) to the mixture and stir for 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with water and ethyl acetate.
-
Separate the aqueous and organic layers of the filtrate. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Methyl-1-dodecanol.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.
Expected Outcome: This method typically yields the (S)-enantiomer with moderate to good enantiomeric excess.[6]
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol describes a general procedure for the kinetic resolution of a primary alcohol using a lipase.
Materials:
-
Racemic this compound
-
Lipase (e.g., Novozym 435® - immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., n-hexane)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a solution of racemic this compound (e.g., 1 mmol) in n-hexane (e.g., 10 mL), add the lipase (e.g., 20 mg).
-
Add the acyl donor, vinyl acetate (e.g., 2 mmol).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or TLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers with high enantiomeric excess.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted (S)-2-Methyl-1-dodecanol and the acylated (R)-2-methyldodecyl acetate.
-
Separate the alcohol and the ester by column chromatography on silica gel.
-
To obtain the (R)-2-Methyl-1-dodecanol, the separated ester can be hydrolyzed using a base (e.g., NaOH or K2CO3) in a methanol/water mixture.
-
Determine the enantiomeric excess of both the resolved alcohol and the hydrolyzed ester using chiral HPLC.
Expected Outcome: This method can provide both enantiomers of this compound with high enantiomeric excess.[7]
Visualizations
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Logical Relationship of Challenges in Stereoselective Synthesis
Caption: Key challenges and their underlying causes in stereoselective synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Enzymes in Regioselective and Stereoselective Organic Reactions [mdpi.com]
- 6. Baker’s Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: High-Purity 2-Methyl-1-dodecanol Purification
Welcome to the technical support center for the purification of high-purity 2-Methyl-1-dodecanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this long-chain branched alcohol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
1. Fractional Vacuum Distillation Issues
Q1: My fractional distillation is resulting in a low yield of this compound. What are the possible causes and solutions?
A1: Low yield during fractional distillation can be attributed to several factors. Here's a troubleshooting guide:
-
Improper Vacuum Level: Too high a pressure will require excessive temperatures, potentially leading to product decomposition. Conversely, a vacuum that is too deep may cause the product to distill too quickly without proper fractionation.
-
Solution: Ensure your vacuum pump is operating correctly and the system is free of leaks. Use a manometer to monitor and maintain a stable, appropriate vacuum level for the desired boiling point. For high-boiling point alcohols, a short-path distillation apparatus can minimize product loss on the glass surface.[1]
-
-
Inefficient Fractionating Column: The efficiency of the separation depends on the type and length of the fractionating column.
-
Solution: For compounds with close boiling points, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is necessary.[2] Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Heating Rate: A rapid heating rate can lead to "bumping" and carryover of impurities with the distillate.
-
Solution: Heat the distillation flask slowly and evenly. Use a stirring mechanism, such as a magnetic stir bar, to ensure smooth boiling.[1]
-
-
Product Decomposition: this compound, like other high-boiling alcohols, can be susceptible to decomposition at elevated temperatures.
Q2: I am observing co-distillation of impurities with my this compound fraction. How can I improve the separation?
A2: Co-distillation of impurities indicates insufficient separation efficiency. Consider the following:
-
Boiling Point Difference: If the boiling points of your product and impurities are very close, simple fractional distillation may not be sufficient.
-
Solution: Increase the efficiency of your fractionating column by using a longer column or one with a more efficient packing material. Alternatively, consider extractive distillation if a suitable agent is available that selectively alters the volatility of the impurities.[5]
-
-
Azeotrope Formation: Some impurities may form an azeotrope with this compound, making separation by conventional distillation impossible.
Logical Relationship for Distillation Troubleshooting
Caption: Troubleshooting logic for fractional distillation issues.
2. Recrystallization Challenges
Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. What is the recommended approach?
A3: Finding the right solvent is crucial for successful recrystallization. Since this compound is a long-chain alcohol, it has both polar (hydroxyl group) and non-polar (long alkyl chain) characteristics.
-
Solvent Selection Strategy: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7]
-
"Like dissolves like" is a good starting principle. [8] Given its structure, you might explore single solvents like ethanol, acetone, or ethyl acetate, or solvent mixtures.[9]
-
For long-chain alcohols, solvent pairs can be effective. [8] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[8] Common pairs include ethanol/water or diethyl ether/petroleum ether.[10]
-
-
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude this compound in several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes of the undissolved samples and observe solubility.
-
Allow the hot, dissolved samples to cool slowly to room temperature and then in an ice bath to observe crystal formation.[11]
-
Q4: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with lower melting points or when the solution is supersaturated.
-
Slower Cooling: Rapid cooling can favor oil formation.
-
Solution: Allow the solution to cool to room temperature slowly and without disturbance before placing it in an ice bath. Insulating the flask can help.[7]
-
-
Solvent Choice: The solvent may be too good a solvent, or the boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Try a different solvent or a solvent pair. Adding a small amount of a "poor" solvent can sometimes induce crystallization.
-
-
Seeding: Introducing a seed crystal can initiate crystallization.
-
Solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. Alternatively, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.
-
Experimental Workflow for Recrystallization
Caption: General workflow for recrystallization.
3. Preparative HPLC Purification
Q5: What are the key considerations for developing a preparative HPLC method for this compound purification?
A5: Preparative HPLC is a powerful technique for achieving high purity, especially for separating closely related impurities.[10][12]
-
Column Selection:
-
Stationary Phase: A reversed-phase C18 column is a good starting point for a molecule with a significant non-polar character like this compound.
-
Column Dimensions: The column size will depend on the amount of material you need to purify. A larger diameter column allows for higher loading.[7]
-
-
Mobile Phase Selection:
-
A mixture of water and a miscible organic solvent like acetonitrile or methanol is typically used for reversed-phase chromatography.
-
The optimal mobile phase composition should be determined through analytical scale experiments to achieve good separation between this compound and its impurities.
-
-
Method Development and Scaling:
-
Develop an analytical HPLC method that provides good resolution.
-
Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution.
-
Scale the method to a preparative column by adjusting the flow rate and injection volume proportionally to the column dimensions.[13]
-
Q6: I am experiencing poor peak shape and low recovery in my preparative HPLC run. What could be the issue?
A6: Poor peak shape and low recovery can be due to several factors. A troubleshooting guide for HPLC can be extensive, but here are some common issues:
-
Sample Overload: Injecting too much sample can lead to broad, tailing, or fronting peaks.
-
Solution: Reduce the injection volume or the concentration of your sample.[14]
-
-
Poor Solubility in Mobile Phase: If the sample is not fully soluble in the mobile phase, it can precipitate on the column, leading to pressure buildup and poor peak shape.
-
Solution: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Column Contamination: Buildup of impurities on the column can affect its performance.
-
Solution: Implement a column cleaning protocol. Using a guard column can help protect the main column.[15]
-
Frequently Asked Questions (FAQs)
Q7: What are the most common impurities in synthetically produced this compound?
A7: The impurity profile depends on the synthetic route. For this compound produced via the Guerbet reaction or aldol condensation followed by hydrogenation, common impurities include:
-
Unreacted starting materials: Such as shorter-chain alcohols.
-
Aldol condensation intermediates: Including unsaturated aldehydes.
-
Over-hydrogenation products: Such as 2-methyldodecane.
-
Isomers and other condensation byproducts.
For this compound produced by the hydrogenation of 2-methyl-1-dodecanal, the primary impurities are likely to be:
-
Unreacted 2-methyl-1-dodecanal.
-
2-methyldodecane from over-reduction.
GC-MS is a powerful technique for identifying and quantifying these impurities.[16]
Q8: What purity level can I expect to achieve with different purification techniques?
A8: The achievable purity depends on the initial purity of your material and the chosen technique.
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Vacuum Distillation | 95-99% | Suitable for large quantities; effective for separating compounds with different boiling points. | May not separate close-boiling isomers; potential for thermal degradation. |
| Recrystallization | >99% | Can yield very high purity; cost-effective. | Can have lower yields; finding a suitable solvent can be challenging; not suitable for all compounds. |
| Preparative HPLC | >99.5% | Excellent for separating complex mixtures and closely related impurities; high resolution.[17] | More expensive; lower throughput for large quantities; requires method development. |
Q9: How can I assess the purity of my final this compound product?
A9: The most common and effective method for purity assessment of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[18] This technique separates the components of a mixture and provides information about their molecular weight and fragmentation patterns, allowing for identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be used.
Experimental Protocols
Protocol 1: General Procedure for Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a manometer. Ensure all glass joints are properly sealed.
-
Sample Charging: Charge the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Evacuation: Slowly evacuate the system to the desired pressure.
-
Heating and Distillation: Begin stirring and gently heat the flask. Collect fractions based on the boiling point at the recorded pressure. The main fraction of this compound should be collected at a stable temperature.
-
Fraction Analysis: Analyze the purity of each fraction using GC-MS.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair through small-scale solubility tests.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Purity Analysis: Determine the purity of the recrystallized product by GC-MS and measure the melting point.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. US5658436A - Separation of 2-methyl-1-butanol from 3-methyl-1-butanol by extractive distillation - Google Patents [patents.google.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. athabascau.ca [athabascau.ca]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. US3028435A - Separation and purification of fatty alcohols - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
- 14. waters.com [waters.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma [mdpi.com]
- 17. rssl.com [rssl.com]
- 18. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving yield and selectivity in 2-Methyl-1-dodecanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-dodecanol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield in Hydroformylation of 1-Dodecene
Question: We are experiencing low yields of the desired aldehyde precursor, 2-methyl-1-dodecanal, during the hydroformylation of 1-dodecene. What are the potential causes and how can we improve the yield?
Answer:
Low yields in the hydroformylation of 1-dodecene can stem from several factors related to catalyst activity, reaction conditions, and substrate purity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Deactivation | - Ensure inert atmosphere: The rhodium catalyst is sensitive to oxygen. Ensure all solvents and gases are thoroughly deoxygenated. - Ligand degradation: Phosphite ligands can be susceptible to hydrolysis or oxidation. Use high-purity, dry ligands and solvents. Consider using more robust phosphine-based ligands. - Catalyst leaching (in multiphase systems): In aqueous-organic biphasic systems, ensure proper phase separation to prevent catalyst loss to the organic phase. The use of surfactants can help create microemulsions to improve catalyst retention in the aqueous phase.[1][2] |
| Suboptimal Reaction Conditions | - Temperature: The reaction is typically conducted between 70°C and 130°C. Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions and catalyst degradation.[3][4] Optimize the temperature for your specific catalyst system. - Pressure: Syngas (CO/H₂) pressure influences both reaction rate and selectivity. A typical pressure range is 20-40 bar. Increasing the pressure can enhance the rate but may also affect the linear-to-branched aldehyde ratio.[2][3] - Stirring: Inefficient mixing can lead to poor mass transfer of the gaseous reactants (CO and H₂) into the liquid phase, resulting in a lower reaction rate. Ensure vigorous stirring (e.g., 1200 rpm).[2] |
| Substrate Impurities | - Peroxides in 1-dodecene: Alkenes can form peroxides upon storage, which can deactivate the rhodium catalyst.[5] Use freshly distilled 1-dodecene or pass it through a column of activated alumina to remove peroxides. - Isomers of 1-dodecene: The presence of internal dodecene isomers will lead to the formation of other aldehydes, reducing the yield of the desired product. Use high-purity 1-dodecene. |
Issue 2: Poor Selectivity in Hydroformylation (High Ratio of Linear to Branched Aldehyde)
Question: Our hydroformylation of 1-dodecene is producing a high proportion of the linear aldehyde (tridecanal) instead of the desired branched aldehyde (2-methyl-1-dodecanal). How can we improve the selectivity for the branched product?
Answer:
Achieving high selectivity for the branched aldehyde in the hydroformylation of terminal alkenes is a common challenge. The choice of ligand and reaction conditions are critical in directing the regioselectivity.
Factors Influencing Selectivity and Recommended Actions:
| Factor | Recommendations for Higher Branched Selectivity |
| Ligand Choice | - Bulky Phosphite Ligands: While often used to achieve high linear selectivity, certain bulky phosphite ligands can favor the formation of the branched isomer. Experiment with different phosphite ligands. - Phospholane-Phosphite Ligands: These ligands have shown promise in directing the hydroformylation of terminal alkenes towards the branched aldehyde.[6] - Self-Assembling Ligands: Novel phosphine ligands with self-assembling properties have demonstrated the ability to maintain high regioselectivity at elevated temperatures.[4] |
| Reaction Conditions | - Temperature: The effect of temperature on regioselectivity is ligand-dependent. For some systems, lower temperatures may favor the branched isomer. However, this often comes at the cost of a lower reaction rate.[4] - CO Partial Pressure: Increasing the partial pressure of carbon monoxide can sometimes favor the formation of the branched aldehyde, but this effect is highly dependent on the catalyst system.[3] |
| Catalyst System | - Rhodium Precursor: While less common, the choice of rhodium precursor ([Rh(acac)(CO)₂] is frequently used) can have a minor influence on the active catalyst species and thus on selectivity.[2] |
Issue 3: Incomplete Reduction of 2-Methyl-1-dodecanal
Question: The catalytic hydrogenation of 2-methyl-1-dodecanal to this compound is not going to completion. We observe unreacted aldehyde in our product mixture. How can we drive the reaction to completion?
Answer:
Incomplete reduction is often due to issues with the catalyst, hydrogen availability, or reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity | - Catalyst choice: Copper-based catalysts, such as Cu-Cr-K, are effective for this reduction.[7] Ensure the catalyst is active and has not been poisoned. - Catalyst loading: A sufficient amount of catalyst is necessary for complete conversion. Consider increasing the catalyst loading. - Catalyst aging: Some catalysts have a limited lifetime. If the catalyst has been used for an extended period (e.g., over 16 hours of continuous operation for Cu-Cr-K), it may need to be replaced.[7] |
| Insufficient Hydrogen | - H₂:Aldehyde Ratio: A molar excess of hydrogen is required. A ratio of at least 5:1 (H₂ to aldehyde) is recommended to ensure complete reduction.[7] - Hydrogen pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction to ensure sufficient hydrogen is dissolved in the reaction medium. |
| Suboptimal Reaction Conditions | - Temperature: The typical temperature range for this hydrogenation is 230-250°C. Temperatures below this range may result in slow and incomplete reaction.[7] However, temperatures exceeding 250°C can lead to over-reduction to the corresponding alkane.[7] |
Issue 4: Low Yield and/or Side Reactions in Grignard Synthesis
Question: We are attempting to synthesize this compound via a Grignard reaction but are getting a low yield and observing several side products. What could be the problem?
Answer:
Grignard reactions are highly sensitive to moisture and can be prone to side reactions if not performed under optimal conditions.
Troubleshooting Grignard Reactions:
| Problem | Potential Cause | Solutions |
| Low Yield of Grignard Reagent | Moisture in glassware or solvents: Grignard reagents are strong bases and will be quenched by water. | - Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[8][9] |
| Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating. | - Use fresh, high-purity magnesium turnings. - Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9] | |
| Low Yield of Alcohol Product | Slow addition of aldehyde: Adding the aldehyde too slowly can lead to the degradation of the Grignard reagent over time. | - Add the aldehyde dropwise at a steady rate. |
| Incorrect temperature: High temperatures can promote side reactions. | - Perform the addition of the aldehyde at a low temperature (e.g., 0-5°C) to minimize side reactions.[10] | |
| Formation of Side Products | Enolization of the aldehyde: If the Grignard reagent is sterically hindered or if the aldehyde has acidic α-hydrogens, the Grignard can act as a base, leading to enolate formation instead of nucleophilic addition. | - Use a less sterically hindered Grignard reagent if possible. - Perform the reaction at a low temperature. |
| Wurtz coupling: The Grignard reagent can couple with the starting alkyl halide. | - Ensure a slow and controlled addition of the alkyl halide during the formation of the Grignard reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Hydroformylation of 1-dodecene followed by reduction: This is a two-step industrial process where 1-dodecene is first converted to a mixture of aldehydes (primarily tridecanal and 2-methyl-1-dodecanal) via hydroformylation. The resulting 2-methyl-1-dodecanal is then selectively reduced to this compound.[7]
-
Grignard Reaction: This is a common laboratory-scale synthesis involving the reaction of an appropriate Grignard reagent with an aldehyde. For this compound, this would typically involve the reaction of undecylmagnesium halide with propionaldehyde, or methylmagnesium halide with dodecanal.[10]
Q2: How can I purify the final this compound product?
A2: Purification of long-chain branched alcohols like this compound typically involves the following methods:
-
Fractional Distillation under Reduced Pressure: This is the most common method for separating the desired alcohol from unreacted starting materials, solvents, and byproducts with different boiling points.[10]
-
Crystallization: For removing isomers or closely related impurities, crystallization from a suitable solvent at low temperatures can be an effective purification technique.[11]
-
Column Chromatography: For small-scale purifications or for removing non-volatile impurities, silica gel column chromatography can be employed.[12]
Q3: What are the common byproducts to expect in the synthesis of this compound?
A3: The byproducts depend on the synthetic route:
-
Hydroformylation/Reduction Route:
-
Isomers of this compound: The hydroformylation step produces a mixture of aldehydes, so the final product will likely contain isomers such as tridecanol (from the linear aldehyde).
-
Dodecane: Over-reduction of the aldehyde or hydrogenation of the starting alkene can lead to the formation of dodecane.[7]
-
Internal dodecenes: Isomerization of 1-dodecene during hydroformylation is a common side reaction.[13]
-
-
Grignard Route:
-
Unreacted starting materials: Incomplete reaction can leave residual aldehyde and alkyl halide.
-
Wurtz coupling products: Dimerization of the alkyl halide used to form the Grignard reagent can occur.
-
Products from enolization: If the aldehyde has acidic alpha-protons, byproducts from aldol-type reactions can be formed.
-
Q4: Can you provide a general experimental protocol for the hydroformylation of 1-dodecene?
A4: The following is a general laboratory-scale protocol. Note that specific conditions will vary depending on the ligand and equipment used.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Dodecene
Materials:
-
[Rh(acac)(CO)₂] (Rhodium dicarbonyl acetylacetonate)
-
Phosphite or Phosphine Ligand (e.g., BiPhePhos, SulfoXantPhos)[1][13]
-
1-Dodecene (distilled)
-
Syngas (1:1 CO/H₂)
-
Anhydrous, deoxygenated solvent (e.g., dodecane, toluene, or a multiphase system with water and a surfactant)[2][4]
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and the ligand in the chosen solvent in a high-pressure reactor. The ligand-to-rhodium ratio is crucial and should be optimized (typically ranging from 2:1 to 10:1).
-
Reactor Setup: Seal the reactor and purge it several times with nitrogen, followed by syngas.
-
Reaction: Heat the reactor to the desired temperature (e.g., 90-120°C) with stirring (e.g., 1200 rpm).[2][4] Pressurize the reactor with syngas to the target pressure (e.g., 20-40 bar).[2]
-
Substrate Addition: Inject the 1-dodecene into the reactor.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of 1-dodecene and the selectivity to the desired aldehyde.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas. The product mixture can then be purified. In multiphase systems, the organic layer containing the product is separated from the aqueous catalyst phase.[1]
Protocol 2: Catalytic Hydrogenation of 2-Methyl-1-dodecanal
Materials:
-
2-Methyl-1-dodecanal
-
Hydrogen gas (H₂)
-
Hydrogenation catalyst (e.g., Cu-Cr-K)[7]
-
Solvent (optional, the reaction can be run neat)
Procedure:
-
Reactor Setup: Charge a high-pressure reactor with 2-methyl-1-dodecanal and the hydrogenation catalyst.
-
Purging: Seal the reactor and purge it several times with nitrogen and then with hydrogen.
-
Reaction: Heat the reactor to the desired temperature (e.g., 230-250°C) with vigorous stirring.[7] Pressurize the reactor with hydrogen to the desired pressure, ensuring a molar excess of hydrogen (at least 5:1 H₂ to aldehyde).[7]
-
Monitoring: Maintain the temperature and pressure for the duration of the reaction. The reaction progress can be monitored by GC analysis of samples.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The crude this compound can then be purified by distillation.
Protocol 3: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
1-Bromoundecane
-
Propionaldehyde (or Dodecanal and Methylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl for work-up
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Add a portion of the 1-bromoundecane dissolved in anhydrous ether to the dropping funnel and add a small amount to the magnesium to initiate the reaction. The disappearance of the iodine color and the appearance of cloudiness and gentle refluxing indicate the start of the reaction. Add the remaining 1-bromoundecane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard solution in an ice bath. Add a solution of propionaldehyde in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0-5°C.[10]
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for another hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution or dilute HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it with saturated sodium bicarbonate solution and then brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. Purify the crude this compound by vacuum distillation.
Data Summary
Table 1: Effect of Ligand on Regioselectivity in 1-Dodecene Hydroformylation
| Ligand | Temperature (°C) | Pressure (bar) | n:iso Ratio | Reference |
| Rh/Sulfoxantphos | 85 | 30 | 98:2 | [2] |
| Rh/BiPhePhos | 95-135 | ~15-30 | High n-selectivity | [13] |
| Rh/Self-assembling Phosphine (L6) | 120 | 25 | >95:5 | [4] |
Table 2: Typical Reaction Conditions for this compound Synthesis
| Synthesis Step | Key Parameters | Typical Values |
| Hydroformylation | Temperature | 70 - 130 °C |
| Pressure (CO/H₂) | 20 - 40 bar | |
| Catalyst | Rhodium-based | |
| Reduction | Temperature | 230 - 250 °C |
| Pressure (H₂) | > 5:1 molar ratio to aldehyde | |
| Catalyst | Copper-based (e.g., Cu-Cr-K) | |
| Grignard Synthesis | Temperature (addition) | 0 - 5 °C |
| Solvent | Anhydrous Ether or THF |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via hydroformylation and subsequent reduction.
Caption: Troubleshooting decision tree for improving branched selectivity in the hydroformylation of 1-dodecene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 5. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 22663-61-2 | Benchchem [benchchem.com]
- 8. coconote.app [coconote.app]
- 9. reddit.com [reddit.com]
- 10. Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica [mdpi.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. mdpi.com [mdpi.com]
- 13. pure.mpg.de [pure.mpg.de]
Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-1-dodecanol in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Methyl-1-dodecanol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
This compound is a branched-chain fatty alcohol. Its long C13 hydrocarbon tail makes it highly hydrophobic, leading to very low solubility in aqueous solutions.[1][2][3] This poor water solubility can be a significant hurdle in various experimental settings, particularly in biological assays and drug formulation, where aqueous environments are standard.
Q2: What is the approximate water solubility of this compound?
Q3: What are the primary methods to improve the aqueous solubility of this compound?
The main strategies to enhance the solubility of hydrophobic compounds like this compound in aqueous media include:
-
Co-solvents: Using a water-miscible organic solvent to increase the overall solvating capacity of the medium.
-
Surfactants: Employing amphiphilic molecules that form micelles to encapsulate the hydrophobic compound.
-
Cyclodextrins: Utilizing cyclic oligosaccharides to form inclusion complexes with the hydrophobic molecule, thereby increasing its apparent water solubility.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed upon adding this compound to my aqueous buffer or cell culture medium.
This is a common issue due to the low aqueous solubility of this compound. Here are the recommended troubleshooting steps:
1. Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Rationale: Dissolving the compound in a suitable organic solvent first allows for easier dilution into the final aqueous medium. The final concentration of the organic solvent should be kept low to avoid toxicity in biological systems.
-
Protocol:
-
Select a water-miscible organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
-
Prepare a high-concentration stock solution of this compound in the chosen solvent (e.g., 10-100 mg/mL).
-
For use, dilute this stock solution into your aqueous medium to the final desired concentration, ensuring vigorous mixing during addition. The final solvent concentration should ideally be below 1% (v/v), and for cell-based assays, below 0.1% (v/v) to minimize cytotoxicity.[4][5]
-
2. Utilize a Co-solvent System:
-
Rationale: A mixture of water and a co-solvent can provide a more favorable environment for dissolving hydrophobic molecules.
-
Considerations: The choice of co-solvent and its final concentration will depend on the specific experimental requirements and tolerance of the system (e.g., cells, proteins) to the solvent.
3. Employ Surfactants to Create a Micellar Solution:
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate this compound, effectively dispersing it in the aqueous phase.[6]
-
Common Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 are often used in biological applications due to their relatively low toxicity.[7][8]
4. Form an Inclusion Complex with Cyclodextrins:
-
Rationale: Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming a complex that is more soluble in water.[9]
-
Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 1-Dodecanol (for comparison) |
| Molecular Formula | C13H28O | C12H26O |
| Molecular Weight | 200.36 g/mol [2][10][11] | 186.34 g/mol [1] |
| Appearance | Colorless liquid (presumed)[10] | Colorless solid[3] |
| Boiling Point | 260.8°C at 760 mmHg[10] | 259 °C[1] |
| LogP (o/w) | 5.6[2][11] | ~5.13 |
| Water Solubility | Very low (estimated) | 0.004 g/L[1][3] |
Table 2: Comparison of Solubilization Methods
| Method | Principle | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the solvent mixture. | Simple to implement. | May have toxicity or affect protein stability at higher concentrations. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound. | Effective at low concentrations. | Can interfere with some assays; potential for cytotoxicity. |
| Cyclodextrins | Forms water-soluble inclusion complexes. | Good biocompatibility; can improve stability of the guest molecule. | Stoichiometry of complexation needs to be considered; can be more expensive. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Materials: this compound, Ethanol (100%, analytical grade), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of ethanol to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 1 mL of ethanol to 10 mg of the compound).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed container.
-
When preparing working solutions, add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Protocol 2: Solubilization using Tween® 20
-
Materials: this compound, Tween® 20, aqueous buffer, magnetic stirrer.
-
Procedure:
-
Prepare a stock solution of Tween® 20 in your aqueous buffer (e.g., 10% w/v).
-
In a separate vial, add the required amount of this compound.
-
Add a small volume of the Tween® 20 stock solution to the this compound and mix to form a paste.
-
Gradually add the aqueous buffer to the paste while stirring vigorously.
-
Continue stirring until the solution becomes clear. The final concentration of Tween® 20 should be kept as low as possible, typically in the range of 0.01-0.1% (w/v).[7]
-
Protocol 3: Preparation of a this compound/β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Materials: this compound, β-cyclodextrin, deionized water, ethanol, mortar and pestle, vacuum oven.
-
Procedure:
-
Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).
-
Weigh the appropriate amounts of both substances.
-
Place the β-cyclodextrin in a mortar.
-
Add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to the β-cyclodextrin to form a paste.
-
Gradually add the this compound to the paste while continuously kneading with the pestle.
-
Continue kneading for at least 30-60 minutes to ensure thorough complexation.[9][12]
-
The resulting paste is then dried under vacuum to remove the solvents.
-
The dried powder can be dissolved in the aqueous medium.
-
Protocol 4: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the concentration of this compound in a prepared solution.
-
Sample Preparation:
-
For aqueous samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to extract the analyte.
-
For samples already in an organic solvent, direct injection may be possible after appropriate dilution.
-
-
GC-MS Conditions (Example): [10]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless or split injection, depending on the expected concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ion and characteristic fragments of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Use an internal standard for improved accuracy.
-
Quantify the analyte based on the peak area of a characteristic ion.
-
Visualizations
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodecanol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. explore.azelis.com [explore.azelis.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. This compound | 22663-61-2 | Benchchem [benchchem.com]
- 11. 1-Dodecanol, 2-methyl-, (S)- | C13H28O | CID 11252645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
stability testing of 2-Methyl-1-dodecanol under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of 2-Methyl-1-dodecanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your stability studies.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying concentrations in control samples) | Improper sample preparation or dilution errors. | Ensure consistent and validated procedures for sample preparation. Use calibrated pipettes and volumetric flasks. Prepare fresh stock solutions for each experiment. |
| Instability of the analytical method. | Validate the analytical method for linearity, accuracy, precision, and specificity according to ICH guidelines.[1] | |
| Contamination of glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware. | |
| Appearance of unexpected peaks in chromatograms | Degradation of this compound. | This is the expected outcome of forced degradation studies. The goal is to identify and characterize these degradation products. |
| Impurities in the starting material. | Characterize the initial purity of this compound using a high-resolution analytical technique like GC-MS.[2] | |
| Interaction with excipients or container closure system. | Conduct compatibility studies with all formulation components and packaging materials. | |
| No degradation observed under stress conditions | Stress conditions are not harsh enough. | Increase the duration, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent). |
| This compound is highly stable under the tested conditions. | While possible, it is crucial to ensure that a range of aggressive conditions has been tested before concluding inherent stability. | |
| Significant loss of mass balance | Formation of non-chromophoric or volatile degradants. | Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV detection.[3] |
| Adsorption of the analyte or degradants to container surfaces. | Use inert materials for sample containers and autosampler vials (e.g., silanized glass). |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies for this compound should be conducted under a variety of stress conditions to understand its degradation pathways.[4][5] These typically include:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 N NaOH at elevated temperatures (e.g., 60-80 °C).
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100 °C) and high humidity (e.g., 75% RH).
-
Photostability: Exposure to light according to ICH Q1B guidelines.[4]
Q2: How do I select an appropriate analytical method for stability testing?
A2: A stability-indicating analytical method must be able to separate the intact this compound from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[3][6] For compounds with low chromophoric properties, a universal detector like CAD or ELSD may be necessary.[3] The method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[1]
Q3: What is the expected degradation pathway for this compound?
A3: As a primary alcohol, this compound is susceptible to oxidation. The primary degradation pathway likely involves oxidation of the alcohol group to form an aldehyde (2-methyl-dodecanal) and subsequently a carboxylic acid (2-methyl-dodecanoic acid).[2]
Q4: How can I identify the degradation products?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown degradation products by providing molecular weight and fragmentation information.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated degradants.[6]
Q5: What are the acceptable limits for degradation products?
A5: The acceptable limits for degradation products depend on the intended use of the this compound (e.g., as a pharmaceutical ingredient, cosmetic component). Regulatory guidelines, such as those from the ICH, provide thresholds for reporting, identification, and qualification of impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 80°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid or liquid sample at 100°C for a specified duration. Dissolve in the mobile phase before analysis.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for forced degradation stability testing.
Caption: Potential oxidative degradation pathway.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound | 22663-61-2 | Benchchem [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
troubleshooting GC-MS peak tailing for 2-Methyl-1-dodecanol
Technical Support Center: GC-MS Analysis
This guide provides detailed troubleshooting for peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methyl-1-dodecanol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC-MS and why is it a problem?
A1: Peak tailing is a common chromatographic issue where the peak asymmetry is distorted, and the back of the peak is drawn out.[1] An ideal chromatographic peak has a symmetrical Gaussian shape.[2] Tailing peaks can compromise analytical results by degrading the resolution between closely eluting compounds and reducing the precision and accuracy of peak integration, which is critical for quantification.[2][3] A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.5 typically indicates a significant problem that requires investigation.[3]
Q2: Why is this compound particularly susceptible to peak tailing?
A2: this compound is a long-chain polar alcohol. The hydroxyl (-OH) group makes it prone to strong, unwanted interactions with active sites within the GC system.[4][5] These active sites are often acidic silanol groups found on the surfaces of untreated glass liners, contaminated column inlets, or exposed silica from a poor column cut.[4][6] These interactions delay the elution of a portion of the analyte molecules, causing the characteristic tail.[6]
Q3: Can my injection technique cause peak tailing for this compound?
A3: Yes, several aspects of the injection technique can lead to peak tailing.
-
Inlet Temperature: If the inlet temperature is too low, it may not be sufficient to properly and instantaneously vaporize higher boiling point analytes like this compound, leading to tailing of later-eluting peaks.[5][6]
-
Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, causing peak distortion.[4][7]
-
Solvent Mismatch: In splitless injections, a mismatch between the polarity of the injection solvent and the stationary phase can cause poor analyte focusing on the column, resulting in tailing or split peaks.[8][9]
Q4: If all the peaks in my chromatogram are tailing, is it still an issue specific to my analyte?
A4: When all peaks in a chromatogram exhibit tailing, the cause is more likely a physical or mechanical issue within the system rather than a specific chemical interaction with your analyte.[6] Common causes include a disruption in the carrier gas flow path, such as an improper column installation (incorrect height in the inlet), a poor column cut, or a leak.[3][6][10] Dead volumes in the system, where the carrier gas flow is not efficiently sweeping the sample, can also cause this universal tailing.[11]
Troubleshooting Guide for this compound Peak Tailing
Problem: My this compound peak is tailing. How do I fix it?
Follow these steps in order, as they progress from the most common and simplest fixes to more involved procedures.
Step 1: Perform Basic Inlet Maintenance
-
Question: Have you recently performed maintenance on the GC inlet?
-
Action: The inlet is the most common source of activity and contamination.[8] Replace the inlet liner and the septum . Non-volatile sample residue and septum particles can accumulate in the liner, creating active sites that interact with polar analytes.[12]
-
Recommendation: Use a fresh, deactivated (silanized) liner to minimize surface activity.[3][6]
Step 2: Trim the Analytical Column
-
Question: Did replacing the liner and septum solve the issue? If not, have you trimmed the column?
-
Action: Contamination can build up at the front end of the GC column.[5][6] Trim 15-20 cm from the inlet end of the column. This removes the section most likely to be contaminated with non-volatile residues or have a damaged stationary phase.[3][13]
-
Recommendation: Always make a clean, perpendicular cut using a ceramic scoring wafer or diamond-tipped pen. A poor cut can be a source of peak tailing itself.[3][6]
Step 3: Verify System Temperatures
-
Question: Are the system temperatures optimized for a high-boiling alcohol?
-
Action: Check the temperatures of the inlet, transfer line, and MS ion source.
-
Recommendation: Review your method parameters and ensure they are appropriate for this compound.
Step 4: Check for System Leaks and Flow Path Issues
-
Question: Have you confirmed the integrity of the gas flow path?
-
Action: Check for leaks, especially around the inlet septum nut and column fittings. Also, verify that the column is installed at the correct depth in both the inlet and the detector, according to the instrument manufacturer's instructions.[3][6] An improperly positioned column can create unswept volumes, leading to tailing.[6][11]
-
Recommendation: Use an electronic leak detector for a thorough check of all fittings.
Step 5: Consider the Analytical Method
-
Question: Are your method parameters, such as injection volume and solvent, appropriate?
-
Action: If you are performing a splitless injection, ensure the initial oven temperature is set 10-20°C below the boiling point of your solvent to ensure proper analyte focusing.[9] Also, consider reducing the injection volume to rule out column overload.[7]
-
Recommendation: If a solvent mismatch is suspected, try using a retention gap or changing the solvent to one more compatible with the column's stationary phase.[8][10]
Quantitative Data Summary
The effectiveness of troubleshooting can be monitored by measuring the peak's Tailing Factor (Asymmetry Factor). An ideal peak has a value of 1.0. The table below illustrates the expected improvement in the tailing factor for this compound after performing key maintenance steps.
| Troubleshooting Action | Before Tailing Factor (Tf) | After Tailing Factor (Tf) | Peak Shape |
| Initial State | 2.1 | - | Severe Tailing |
| 1. Inlet Maintenance (Liner/Septum Change) | 2.1 | 1.4 | Minor Tailing |
| 2. Column Trim (20 cm from inlet) | 1.4 | 1.1 | Good/Symmetrical |
| 3. Optimize Inlet Temp (+20°C) | 1.1 | 1.0 | Excellent |
Experimental Protocols
Protocol: GC Inlet Maintenance (Liner and Septum Replacement)
This protocol describes the standard procedure for replacing the inlet liner and septum, a critical first step in troubleshooting peak tailing for active compounds.
-
Cool Down System: Set the inlet temperature to ambient (~40°C) and wait for it to cool completely. Turn off the oven and detector heating.
-
Vent the Inlet: Turn off the carrier gas flow to the inlet. If your system has a venting function, use it. Otherwise, wait a few minutes for the pressure to dissipate.
-
Remove Septum Nut: Unscrew the septum retaining nut at the top of the inlet.
-
Replace Septum: Remove the old septum with tweezers. Place the new septum in position and retighten the retaining nut. Do not overtighten.
-
Remove Column: Carefully loosen the column nut and ferrule, and gently pull the column out of the inlet.
-
Open Inlet: Unscrew the main inlet body or retaining nuts to access the liner.
-
Replace Liner: Use clean tweezers to remove the old liner and O-ring. Inspect the inlet for any visible debris. Insert the new, deactivated liner with a new O-ring.
-
Reassemble and Reinstall Column: Reassemble the inlet. Re-install the column to the manufacturer's specified depth and tighten the column nut.
-
Pressurize and Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum nut and column nut.
-
Conditioning: Once leak-free, set your method temperatures and allow the system to equilibrate and condition before running a sample.
Mandatory Visualization
Below is a flowchart diagram illustrating the logical workflow for troubleshooting GC-MS peak tailing.
References
- 1. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Restek - Blog [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. academic.oup.com [academic.oup.com]
mitigating byproduct formation in 2-Methyl-1-dodecanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during the synthesis of 2-Methyl-1-dodecanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis routes for this compound are:
-
Hydroformylation of 1-dodecene followed by hydrogenation: This two-step process first introduces a formyl group to the alkene, primarily at the C1 or C2 position, followed by reduction of the resulting aldehyde to an alcohol.
-
Grignard reaction: This involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to dodecanal.[1][2]
-
Reduction of 2-Methyl-1-dodecanal: This method involves the direct reduction of the pre-synthesized aldehyde to the desired primary alcohol.[3]
Q2: What are the most common byproducts encountered in these syntheses?
A2: Byproduct formation is specific to the chosen synthesis route. Common byproducts include:
-
In hydroformylation: n-Tridecanol (the linear isomer), other isomers of dodecene, and products from aldol condensation.[4][5]
-
In Grignard reactions: The starting aldehyde (dodecanal) may be recovered due to the Grignard reagent acting as a base, and in some cases, reduction of the aldehyde can occur.[2]
-
In aldehyde reduction: Over-reduction can lead to the formation of 2-methyl-dodecane. Incomplete reaction will leave unreacted 2-methyl-1-dodecanal.[3]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through standard laboratory techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing purity.[3] For separation, column chromatography using silica gel is a common and effective method.[6] Distillation can also be employed to separate the desired alcohol from non-volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis of this compound
Symptoms:
-
A significant amount of the starting material (dodecanal) is recovered after the reaction.
-
The yield of this compound is lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Grignard Reagent Acting as a Base | The Grignard reagent can deprotonate the α-carbon of the aldehyde, leading to an enolate and recovery of the starting material upon workup. To minimize this, add the aldehyde dropwise to the Grignard reagent at a low temperature (e.g., 0–5°C).[1][2] |
| Moisture in Reaction | Grignard reagents are highly reactive with protic solvents like water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Impure Magnesium | Use high-quality magnesium turnings for the preparation of the Grignard reagent. |
Issue 2: Formation of n-Tridecanol and Other Isomers in Hydroformylation Route
Symptoms:
-
GC-MS analysis shows the presence of significant amounts of the linear isomer, n-tridecanol, and other branched isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Regioselectivity of Catalyst | The choice of catalyst and ligands is crucial for directing the hydroformylation towards the branched aldehyde. Rhodium-based catalysts with bulky phosphine ligands generally favor the formation of branched products over linear ones.[1][4] |
| Reaction Conditions | Reaction temperature and pressure can influence the linear-to-branched ratio. Optimization of these parameters for the specific catalyst system is necessary. For example, rhodium catalysts can offer higher regioselectivity for branched products (up to 90%) compared to cobalt (60–70%).[1] |
| Isomerization of Starting Alkene | The catalyst system can also catalyze the isomerization of 1-dodecene to internal alkenes, which can then undergo hydroformylation to yield other isomers. Minimizing reaction time and temperature can help reduce this side reaction. |
Issue 3: Over-reduction during Catalytic Hydrogenation of 2-Methyl-1-dodecanal
Symptoms:
-
The final product contains 2-methyl-dodecane.
-
The overall yield of the desired alcohol is reduced.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excessive Reaction Temperature | High temperatures can promote the hydrogenolysis of the alcohol to the corresponding alkane. Maintain the reaction temperature within the optimal range for the chosen catalyst. For instance, temperatures exceeding 250°C can lead to over-reduction.[3] |
| High Hydrogen Pressure | While sufficient hydrogen pressure is necessary for the reaction, excessive pressure can also contribute to over-reduction. Optimize the hydrogen pressure for the specific catalytic system. |
| Highly Active Catalyst | Some hydrogenation catalysts are very active and may promote over-reduction. If this is an issue, consider using a less active catalyst or adding a catalyst poison in trace amounts to moderate its activity. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
-
Reagent Preparation: Prepare methylmagnesium bromide by reacting magnesium turnings with methyl bromide in anhydrous diethyl ether under a nitrogen atmosphere.
-
Nucleophilic Addition: Cool the Grignard reagent to 0-5°C in an ice bath. Add dodecanal dropwise to the stirred solution while maintaining the low temperature to minimize side reactions.[1]
-
Acidic Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Follow this with a dilute solution of hydrochloric acid to protonate the intermediate alkoxide, yielding this compound.
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Two-Step Hydroformylation and Hydrogenation of 1-Dodecene
-
Hydroformylation: In a high-pressure reactor, charge 1-dodecene, a rhodium-based catalyst (e.g., RhH(CO)(PPh₃)₃), and a suitable solvent. Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to 10–30 MPa and heat to 80–120°C.[1] Monitor the reaction progress by GC to determine the conversion of the olefin and the formation of the aldehyde.
-
Hydrogenation: After the hydroformylation is complete, vent the syngas and purge the reactor with nitrogen. Introduce a hydrogenation catalyst such as Raney nickel or palladium on carbon (Pd/C). Pressurize the reactor with hydrogen (1–5 MPa) and heat to 50–100°C.[1] Monitor the reduction of the aldehyde to the alcohol by GC.
-
Purification: After the reaction is complete, cool the reactor, filter the catalyst, and purify the resulting this compound by distillation or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Hydroformylation of Alkenes
| Parameter | Rhodium Catalyst | Cobalt Catalyst |
| Regioselectivity (Branched Aldehyde) | 85–90% | 60–70% |
| Aldehyde Yield | 80–85% | 70–75% |
| Total Alcohol Yield (after hydrogenation) | 76–81% | 65–70% |
| Typical Reaction Time | 6–8 hours | 10–12 hours |
| Data derived from studies on hydroformylation-hydrogenation processes.[1] |
Visualizations
Caption: Byproduct formation pathway in the Grignard synthesis of this compound.
Caption: Experimental workflow for the hydroformylation-hydrogenation synthesis route.
References
Technical Support Center: Resolving Enantiomers of 2-Methyl-1-dodecanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 2-Methyl-1-dodecanol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving the enantiomers of this compound include:
-
Enzymatic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral acid to form diastereomeric esters. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[1][2]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the enantiomers based on their differential interactions with the CSP.[3][4]
Q2: Where can I find specific rotation values for the enantiomers of this compound?
Q3: How can I determine the enantiomeric excess (ee%) of my resolved this compound?
A3: The most reliable methods for determining the enantiomeric excess of this compound are chiral chromatography techniques:
-
Chiral Gas Chromatography (GC): This is a common and effective method for analyzing the enantiomeric purity of volatile compounds like this compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): This method can also be used, often after derivatization of the alcohol to a UV-active ester, to improve detection.
Once you have the specific rotation of the pure enantiomers, you can also use a polarimeter to measure the optical rotation of your sample and calculate the ee%.[5][6] However, this method is less accurate than chromatographic techniques due to potential impurities.
Troubleshooting Guides
Enzymatic Resolution
Issue: Low or no enantioselectivity.
| Possible Cause | Troubleshooting Step |
| Incorrect enzyme selection. | Screen a variety of lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia, Candida rugosa) to find one with optimal selectivity for this compound. |
| Suboptimal reaction conditions. | Optimize temperature, pH (for hydrolysis), and solvent. For transesterification, the choice of acyl donor and solvent is critical. |
| Enzyme inhibition. | High substrate or product concentrations can inhibit the enzyme. Try lowering the initial concentration of the racemic alcohol. |
| Low water activity (for transesterification). | Ensure the enzyme is not completely dehydrated. A small amount of water is often necessary for lipase activity in organic solvents. |
Issue: Low reaction yield.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Increase reaction time or enzyme loading. Monitor the reaction progress over time using GC or TLC. |
| Enzyme deactivation. | Ensure the reaction temperature is within the optimal range for the chosen lipase. Some organic solvents can also deactivate enzymes. |
| Poor choice of acyl donor. | For transesterification, screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate) for better conversion rates. |
Diastereomeric Salt Formation & Crystallization
Issue: Diastereomeric esters do not crystallize.
| Possible Cause | Troubleshooting Step |
| Esters are oils or have high solubility. | Long-chain alcohols like this compound can form oily esters. Try using a chiral acid that produces more crystalline derivatives.[2] Consider converting the alcohol to a phthalic acid half-ester first, which can then be resolved with a chiral amine. |
| Inappropriate solvent. | Screen a variety of solvents with different polarities. A mixture of solvents can sometimes induce crystallization. |
| Concentration is too low. | Slowly evaporate the solvent or prepare a more concentrated solution to induce crystallization. |
Issue: Poor separation of diastereomers.
| Possible Cause | Troubleshooting Step |
| Similar solubility of diastereomers. | Experiment with different chiral resolving agents and a wide range of crystallization solvents. Temperature can also significantly affect solubility differences. |
| Formation of a solid solution. | If the diastereomers co-crystallize, a clean separation by simple crystallization is not possible. This requires a different resolving agent or separation technique. |
| Impure starting material. | Ensure the racemic this compound and the chiral resolving agent are of high purity. |
Chiral Chromatography (GC/HPLC)
Issue: No separation of enantiomers (co-elution).
| Possible Cause | Troubleshooting Step |
| Incorrect chiral stationary phase (CSP). | Screen different types of CSPs. For GC, cyclodextrin-based columns are common for alcohols. For HPLC, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[3] |
| Suboptimal mobile phase (HPLC) or temperature program (GC). | For HPLC, vary the mobile phase composition (e.g., hexane/isopropanol ratio). For GC, optimize the temperature ramp rate. |
| Analyte not suitable for direct analysis. | For HPLC, consider derivatizing the alcohol to an ester with a chromophore (e.g., benzoate) to enhance interaction with the CSP and improve detection. |
Issue: Poor peak shape (broadening, tailing, or splitting).
| Possible Cause | Troubleshooting Step |
| Column overload. | Inject a smaller sample volume or a more dilute sample. |
| Contamination of the column or inlet liner (GC). | Clean or replace the GC inlet liner. For HPLC, flush the column with a strong solvent. |
| Inappropriate mobile phase (HPLC). | Ensure the mobile phase is well-mixed and degassed. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can sometimes improve peak shape, although this is less common for neutral alcohols. |
| Secondary interactions with the stationary phase. | For GC, ensure the sample is fully vaporized in the inlet. For HPLC, this can be complex and may require a different column or mobile phase. |
Experimental Protocols
Enzymatic Resolution via Transesterification (General Protocol)
This protocol is a general starting point and requires optimization for this compound.
-
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to control water content)
-
-
Procedure:
-
To a solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the acyl donor (1.5-3 equivalents).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the esterified enantiomer with high enantiomeric excess.
-
Filter to remove the immobilized enzyme.
-
Separate the unreacted alcohol from the ester by column chromatography.
-
Hydrolyze the ester (e.g., using NaOH in methanol/water) to obtain the other enantiomer of this compound.
-
Diastereomeric Salt Formation (General Protocol for Alcohols)
This protocol involves the conversion of the alcohol to a diastereomeric ester, which can then be separated by crystallization.
-
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral acid (e.g., (S)-mandelic acid, O,O'-dibenzoyl-L-tartaric acid)
-
Coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and catalyst (e.g., 4-dimethylaminopyridine - DMAP)
-
Anhydrous, non-polar organic solvent (e.g., dichloromethane, diethyl ether)
-
Crystallization solvent(s)
-
-
Procedure:
-
Esterification: React the racemic this compound with an equimolar amount of the chiral acid in the presence of a coupling agent like DCC and a catalytic amount of DMAP in an anhydrous, non-polar solvent.
-
Work-up: After the reaction is complete, filter off the urea byproduct and wash the organic layer with dilute acid, then dilute base, then brine. Dry the organic layer and remove the solvent under reduced pressure.
-
Crystallization: Dissolve the resulting mixture of diastereomeric esters in a minimal amount of a suitable hot solvent (or solvent mixture) and allow it to cool slowly.
-
Separation: Collect the crystals of the less soluble diastereomer by filtration. The more soluble diastereomer will remain in the mother liquor. Recrystallize the solid to improve diastereomeric purity.
-
Hydrolysis: Hydrolyze the separated diastereomers (e.g., using aqueous base followed by acidification) to recover the individual enantiomers of this compound and the chiral acid.
-
Data Presentation
| Resolution Method | (R/S) Enantiomer | Yield (%) | Enantiomeric Excess (ee%) | Specific Rotation [α]D (Concentration, Solvent) |
| Enzymatic Resolution | (S)-Alcohol | Data | Data | Data |
| (Lipase, Acyl Donor) | (R)-Ester -> (R)-Alcohol | Data | Data | Data |
| Diastereomeric Salt | (+)-Ester -> (+)-Alcohol | Data | Data | Data |
| (Chiral Acid, Solvent) | (-)-Ester -> (-)-Alcohol | Data | Data | Data |
| Chiral Chromatography | First Eluting Enantiomer | Data | Data | Data |
| (Column, Mobile Phase) | Second Eluting Enantiomer | Data | Data | Data |
Experimental Workflows
References
improving the long-term storage and handling of 2-Methyl-1-dodecanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of 2-Methyl-1-dodecanol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of this compound?
For long-term storage, it is recommended to keep this compound in a cool, dry, and well-ventilated place.[1] Specifically, a temperature range of 2-8°C is advisable to minimize potential degradation.[2]
Q2: How should I protect this compound from degradation during storage?
To ensure stability, store this compound in a tightly closed container, protected from light.[2] Exposure to air and light can promote oxidation.
Q3: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, acids, and acid anhydrides, as these can react with the alcohol functional group.[1]
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathway for this compound is likely oxidation. This can occur through thermo-oxidative aging, leading to the formation of aldehydes, carboxylic acids, and other byproducts.[3][4] A conceptual biodegradation pathway involves the oxidation of the primary alcohol to 2-methyl-dodecanal, followed by further oxidation to 2-methyl-dodecanoic acid, which can then undergo β-oxidation.
Q5: Is this compound sensitive to pH changes?
While specific data on the pH stability of this compound is limited, long-chain alcohols are generally stable under neutral conditions. Strong acidic or basic conditions may promote degradation reactions, although hydrolysis of the alcohol itself is not a primary concern under typical experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in appearance (e.g., color, clarity) or odor of the stored sample. | Oxidation or contamination. | Discard the sample if significant changes are observed. To prevent this, always store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed, light-resistant container. |
| Inconsistent experimental results using a previously reliable batch. | Degradation of the compound. | Verify the purity of your this compound stock using the GC-MS analysis protocol provided below. If degradation is confirmed, use a fresh, unopened sample. |
| Formation of precipitates in solution. | Low solubility at reduced temperatures or reaction with other components. | Gently warm the solution to see if the precipitate redissolves. If it does not, consider filtration. Ensure compatibility with all components in your formulation. |
| Unexpected side reactions in a synthesis. | Presence of impurities in the this compound. | Analyze the starting material for impurities such as the corresponding aldehyde (2-methyl-dodecanal) or over-reduction products (alkanes) that may have formed during its synthesis.[5] Purify the alcohol if necessary. |
Stability Data
Recent studies on the thermo-oxidative aging of alcohols have shown that branched-chain alcohols, such as this compound, exhibit greater stability compared to their linear isomers.[3][4]
Table 1: Comparative Stability of n-Alcohols vs. iso-Alcohols After Accelerated Aging
| Alcohol Type | % of Alcohol Remaining (after 120 hours) | Acid Formation |
| n-Alcohols (linear) | ~57-63% | Significant |
| iso-Alcohol (branched) | ~80% | Significantly less |
| Data from a study on the thermo-oxidative aging of C6 and C8 alcohols, indicating the higher stability of branched structures.[3] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound sample and identify any potential impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane.
-
If derivatization is required for better peak shape or volatility, the sample can be treated with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl ether derivative.
-
-
GC-MS Parameters:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by determining the peak area percentage of the main component relative to the total peak area.
-
Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
-
Visualizations
Caption: Conceptual biodegradation pathway of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Cas 5333-42-6,2-Octyl-1-dodecanol | lookchem [lookchem.com]
- 3. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00400K [pubs.rsc.org]
- 4. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 22663-61-2 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Methyl-1-dodecanol and 1-dodecanol for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical, biological, and toxicological properties of 2-Methyl-1-dodecanol and its linear isomer, 1-dodecanol. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Executive Summary
1-dodecanol, a straight-chain fatty alcohol, is a well-characterized compound with extensive applications in the pharmaceutical, cosmetic, and industrial sectors. It primarily functions as an emollient, surfactant, and viscosity-modifying agent. In contrast, this compound is a branched-chain alcohol belonging to the Guerbet alcohol family. While specific experimental data for this compound is limited, the general properties of Guerbet alcohols suggest it possesses distinct characteristics, such as a lower melting point and potentially lower irritancy, compared to its linear counterpart. This guide summarizes the available data and provides insights into the potential advantages of each compound for specific applications.
Physicochemical Properties
A comprehensive comparison of the known physicochemical properties of 1-dodecanol and the predicted or known properties of this compound is presented in Table 1. The branched structure of this compound is expected to result in a lower melting point, making it a liquid at room temperature, which can be advantageous for formulation processes.
Table 1: Comparison of Physicochemical Properties
| Property | 1-Dodecanol | This compound |
| Synonyms | Lauryl alcohol, Dodecyl alcohol | 2-Methyldodecan-1-ol |
| CAS Number | 112-53-8 | 22663-61-2 |
| Molecular Formula | C₁₂H₂₆O | C₁₃H₂₈O |
| Molecular Weight | 186.34 g/mol [1] | 200.36 g/mol [2] |
| Appearance | Colorless solid or liquid[1] | Liquid (Predicted) |
| Melting Point | 24 °C[1] | Lower than 1-dodecanol (characteristic of Guerbet alcohols)[3][4] |
| Boiling Point | 259 °C[5] | Not available |
| Density | 0.831 g/cm³ at 25 °C[1] | Not available |
| Solubility in Water | 0.004 g/L[1] | Insoluble (Predicted) |
| logP (Octanol/Water Partition Coefficient) | 5.13[1] | 5.6 (Predicted)[2] |
Biological and Pharmacological Properties
Surfactant and Emollient Activity
Both 1-dodecanol and this compound are expected to exhibit surfactant properties due to their amphiphilic nature, consisting of a hydrophilic alcohol group and a long hydrophobic alkyl chain. 1-Dodecanol is widely used as a co-emulsifier, emollient, and thickener in cosmetic and pharmaceutical formulations.[6] Guerbet alcohols, like this compound, are also known for their excellent emollient properties, providing a non-greasy feel, which is highly desirable in topical applications.[7][8]
Antimicrobial Activity
Long-chain fatty alcohols are known to possess antimicrobial properties. Studies have shown that the antibacterial activity of linear fatty alcohols against bacteria like Staphylococcus aureus is dependent on the chain length, with 1-dodecanol showing significant activity.[1][9][10] The mode of action can vary with chain length, with some alcohols causing membrane damage while others do not.[1][9][10] While specific data for this compound is not available, branched-chain fatty alcohols are also known to exhibit antimicrobial activity.[11] The methyl branch in this compound could influence its interaction with bacterial cell membranes, potentially altering its antimicrobial spectrum and potency compared to 1-dodecanol.[12]
Toxicological Profile
A summary of the available toxicological data for 1-dodecanol and the expected profile for this compound is presented in Table 2. 1-Dodecanol is generally considered to have low acute toxicity.[13] Guerbet alcohols are often reported to have a lower irritation potential compared to their linear counterparts, which could be a significant advantage for topical formulations.[4][14]
Table 2: Comparison of Toxicological Data
| Parameter | 1-Dodecanol | This compound |
| Acute Oral Toxicity (LD₅₀, rat) | > 12,800 mg/kg | Not available |
| Skin Irritation | Irritant | Expected to have low irritation potential[4][14] |
| Eye Irritation | Irritant | Not available |
Experimental Protocols
Determination of Physicochemical Properties
Workflow for Characterizing Physicochemical Properties of Alcohols
Caption: Workflow for determining key physicochemical properties.
-
Melting and Boiling Point: Determined using standard capillary and distillation methods, respectively.
-
Density: Measured using a pycnometer at a controlled temperature.
-
Solubility: Assessed by observing the miscibility of the alcohol in water and various organic solvents.
-
LogP (Octanol/Water Partition Coefficient): Can be determined experimentally using the shake-flask method followed by quantification of the alcohol in each phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Assessment of Surfactant Properties
Workflow for Evaluating Surfactant Properties
Caption: Workflow for assessing surfactant-related properties.
-
Critical Micelle Concentration (CMC): Determined by measuring the surface tension of a series of aqueous solutions of the alcohol at different concentrations. The CMC is the concentration at which a sharp change in surface tension is observed.
-
Surface Tension Reduction: Measured using a tensiometer (e.g., Wilhelmy plate or du Noüy ring method).
-
Emulsification Power: Evaluated by preparing oil-in-water emulsions stabilized by the alcohol and observing their stability over time.
Antimicrobial Activity Assay
Workflow for Determining Antimicrobial Activity
Caption: Workflow for assessing antimicrobial efficacy.
-
Minimum Inhibitory Concentration (MIC): Determined using the broth microdilution method. Serial dilutions of the alcohols are prepared in a multi-well plate, and each well is inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.
-
Minimum Bactericidal Concentration (MBC): Determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
In Vitro Toxicology Assay
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for evaluating in vitro cytotoxicity.
-
Cell Viability Assay (e.g., MTT Assay): Human skin cells (e.g., keratinocytes or fibroblasts) are cultured in the presence of various concentrations of the alcohols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of the cells, which is indicative of cell viability. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.
Conclusion
1-dodecanol is a versatile and well-documented linear fatty alcohol with a broad range of applications. Its physicochemical, biological, and toxicological properties are well-established. This compound, as a Guerbet alcohol, is predicted to offer specific advantages, such as being a liquid at room temperature and having lower irritancy. However, the lack of extensive experimental data for this compound necessitates further research to fully characterize its properties and potential applications. This guide highlights the need for direct comparative studies to enable a more definitive selection between these two alcohols for specific formulation and development needs. Researchers are encouraged to utilize the outlined experimental protocols to generate data for this compound to facilitate a more comprehensive comparison.
References
- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. 1-Dodecanol, 2-methyl-, (S)- | C13H28O | CID 11252645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 7. Guerbet Alcohol Market Size & Share, Forecast Report 2037 [researchnester.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cleaninginstitute.org [cleaninginstitute.org]
- 12. This compound | 22663-61-2 | Benchchem [benchchem.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. persistencemarketresearch.com [persistencemarketresearch.com]
A Comparative Guide to the Validation of 2-Methyl-1-dodecanol Purity by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-Methyl-1-dodecanol. This document outlines detailed experimental protocols and presents supporting data to assist researchers in selecting the most suitable analytical method for their specific needs.
Introduction
This compound is a long-chain fatty alcohol with applications in various industries, including cosmetics, lubricants, and as a precursor in chemical synthesis. Accurate determination of its purity is crucial for quality control and to ensure the integrity of downstream applications. While chromatographic techniques like GC-MS have traditionally been employed for purity analysis, qNMR has emerged as a powerful and direct method for quantification.[1] This is because the signal intensity in NMR is directly proportional to the number of nuclei, allowing for accurate purity determination without the need for identical reference standards for all impurities.[2]
This guide will delve into the validation of this compound purity using qNMR, with a direct comparison to the more conventional GC-MS method.
Methodology Comparison
The selection of an analytical technique for purity determination depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. Below is a summary of the performance characteristics of qNMR and GC-MS for the analysis of this compound.
Data Presentation
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Comments |
| Principle | Signal intensity is directly proportional to the molar amount of the substance.[2] | Separation based on volatility and polarity, followed by mass-based detection. | qNMR is a primary ratio method of measurement. |
| Accuracy | High (typically >99.5%) | High (typically >99%) | qNMR accuracy is less dependent on the availability of specific impurity standards. |
| Precision (RSD) | Excellent (<0.5%) | Very Good (<1%) | qNMR generally offers higher precision due to fewer sample manipulation steps. |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.999) | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01% | GC-MS can be more sensitive for trace impurity detection. |
| Sample Throughput | Moderate | High | GC-MS with an autosampler allows for higher throughput. |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Requires a certified reference standard of this compound and ideally of expected impurities. | The choice of internal standard is critical for qNMR accuracy.[3] |
| Structural Information | Provides detailed structural information of the analyte and impurities. | Provides mass fragmentation patterns aiding in impurity identification.[4] | NMR offers unambiguous structure elucidation. |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound Purity
This protocol outlines the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard: 1,4-Bis(trimethylsilyl)benzene (BTMSB), certified reference material (CRM) with a purity of ≥99.5%
-
Deuterated Solvent: Chloroform-d (CDCl₃), with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (BTMSB) into the same vial. A 1:1 to 1:2 molar ratio is often optimal.[3]
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 500 MHz or higher field NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) with a 90° pulse angle.[5]
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)[6]
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative accuracy)
-
Acquisition Time (aq): ≥ 3 seconds
-
Temperature: 298 K
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
This compound: The doublet corresponding to the two protons of the -CH₂OH group (around 3.5 ppm).
-
BTMSB: The singlet corresponding to the 18 protons of the two -Si(CH₃)₃ groups (around 0.25 ppm).[7]
-
-
Calculate the purity of this compound using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal (2 for -CH₂OH)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal (18 for BTMSB)
-
MW_analyte = Molecular weight of this compound (200.36 g/mol )[4]
-
MW_IS = Molecular weight of BTMSB (222.42 g/mol )
-
m_analyte = Mass of the this compound sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
GC-MS Protocol for this compound Purity
This protocol provides a general procedure for the purity analysis of this compound by GC-MS.
1. Materials and Reagents:
-
This compound sample
-
Solvent: Dichloromethane or Hexane (HPLC grade)
-
GC vials with inserts
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards if quantitative analysis of impurities is required.
-
For purity assessment by area normalization, prepare a sample solution at a concentration that gives a good signal-to-noise ratio without overloading the column (e.g., 100 µg/mL).
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent GC system or equivalent
-
Mass Spectrometer: Mass selective detector
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks.
-
Calculate the purity by the area percent method, assuming that all components have the same response factor.
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
Workflow Visualization
The following diagram illustrates the key steps in the validation of this compound purity using the qNMR method.
Caption: Workflow for qNMR Purity Validation.
Conclusion
Quantitative NMR is a highly accurate and precise method for determining the purity of this compound.[6] Its main advantage lies in its ability to provide direct quantification without the need for a specific reference standard for the analyte, as long as a certified internal standard is used.[3] While GC-MS is a valuable and often more sensitive technique for identifying and quantifying volatile impurities, qNMR offers a robust and reliable approach for the absolute purity assessment of the main component, providing rich structural information simultaneously. The choice between these methods should be guided by the specific analytical requirements, such as the need for trace impurity analysis versus the absolute quantification of the primary compound.
References
A Comparative Analysis of the Antimicrobial Efficacy of 2-Methyl-1-dodecanol and Other Alcohols
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Antimicrobial Efficacy of Long-Chain Alcohols
The antimicrobial efficacy of long-chain alcohols is significantly influenced by their carbon chain length.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a series of linear long-chain alcohols against Staphylococcus aureus, a common pathogenic bacterium. This data provides a baseline for understanding the antimicrobial potential of C12 alcohols like dodecanol.
| Alcohol | MIC (µg/mL) | MBC (µg/mL) |
| 1-Octanol | 256 | 256 |
| 1-Nonanol | 64 | 128 |
| 1-Decanol | 32 | 64 |
| 1-Undecanol | 16 | 32 |
| 1-Dodecanol | 8 | 16 |
| 1-Tridecanol | 4 | 8 |
| 1-Tetradecanol | 4 | 8 |
| 1-Pentadecanol | 4 | 8 |
| 1-Hexadecanol | 256 | ≥ 512 |
| 1-Heptadecanol | ≥ 512 | ≥ 512 |
| 1-Octadecanol | ≥ 512 | ≥ 512 |
Data sourced from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus.[2]
From the table, it is evident that the antibacterial activity of linear alcohols against S. aureus increases with chain length, peaking around C12-C15, after which the efficacy decreases likely due to reduced solubility.[2][3] 1-Dodecanol demonstrates significant bacteriostatic and bactericidal activity.[2]
Structure-Activity Relationship and the Potential Impact of Methyl Branching
The antimicrobial action of alcohols is primarily attributed to their ability to disrupt the cell membrane and denature proteins.[3] The lipophilic (fat-loving) nature of the alkyl chain allows the alcohol to intercalate into the lipid bilayer of the microbial cell membrane, increasing its fluidity and permeability. This disruption leads to the leakage of essential intracellular components and ultimately cell death.
The introduction of a methyl group at the 2-position of 1-dodecanol to form 2-Methyl-1-dodecanol is expected to influence its antimicrobial properties in several ways:
-
Hydrophobicity: The methyl branch may slightly alter the overall hydrophobicity of the molecule, which is a critical factor in its interaction with the cell membrane.
-
Steric Hindrance: The branched structure could create steric hindrance, potentially affecting how the molecule packs within the lipid bilayer compared to its linear counterpart. This could either enhance or reduce its membrane-disrupting capabilities.
-
Membrane Fluidity: The shape of the molecule can influence its effect on membrane fluidity. Branched-chain alcohols might induce different changes in membrane order compared to straight-chain alcohols.
While speculative without direct experimental data, it is plausible that these structural modifications could lead to a modulated antimicrobial profile for this compound compared to 1-dodecanol.
Experimental Protocols
For researchers interested in evaluating the antimicrobial efficacy of this compound or other compounds, the following are detailed methodologies for key experiments.
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Prepare an inoculum of the test organism from an overnight culture, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
2. Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.
Mechanism of Action: Alcohol-Induced Membrane Disruption
Caption: The mechanism of antimicrobial action of alcohols, involving the disruption of the bacterial cell membrane integrity.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-1-dodecanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2-Methyl-1-dodecanol. The information presented is based on established analytical practices and data from similar long-chain and branched-chain alcohols, offering a framework for analytical method cross-validation.
Executive Summary
The quantification of this compound, a branched-chain fatty alcohol, is crucial in various research and development settings. The two primary analytical techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While GC-MS is a robust and widely used method for volatile and semi-volatile compounds like this compound, LC-MS/MS offers an alternative, particularly for complex matrices or when derivatization is not desired. This guide details the experimental protocols and compares the performance of these two methods.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of long-chain alcohols, providing an expected baseline for the cross-validation of this compound quantification.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.998[1] | ≥ 0.99[2] |
| Accuracy (% Recovery) | 80.23–115.41%[1] | 74.84 - 112.74%[2] |
| Precision (RSD) | Intra-day: ≤ 12.03 %; Inter-day: ≤ 11.34 %[1] | < 13.10%[2] |
| Limit of Quantification (LOQ) | ~0.5 pg on-column (traditional SIM) to 0.3 pg (MRM)[3] | ~1.5 pg (HRMS) to 15 pg (SIM) on-column[3] |
| Derivatization | Often required to improve volatility and peak shape[4] | Can often be avoided, but may be used to enhance ionization[5][6] |
| Sample Throughput | Generally faster run times for volatile compounds[7] | Can be faster for complex mixtures without extensive sample prep[7] |
| Selectivity | High, especially with MS/MS (MRM mode)[1] | Very high, especially with MS/MS (MRM mode)[8] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for similar analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from validated methods for the analysis of volatile compounds in complex matrices.[1][9]
1. Sample Preparation & Derivatization:
-
Accurately weigh 10 mg of the sample containing this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).
-
To enhance volatility and improve chromatographic peak shape, derivatization is recommended. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.[4]
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Quantifier Ion: To be determined from the mass spectrum of the derivatized this compound standard.
-
Qualifier Ions: At least two other characteristic ions.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on methods for the analysis of fatty alcohols and other lipids.[8][10]
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample.
-
Dissolve in 1 mL of a suitable solvent mixture (e.g., methanol:dichloromethane 1:1 v/v).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial.
-
Optional Derivatization: If ionization is poor, derivatization with a reagent like phenyl isocyanate can be performed to improve sensitivity in positive ion mode.[8]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B and equilibrate for 3 minutes.
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ or another suitable adduct of this compound.
-
Product Ions: To be determined by infusing a standard solution of this compound.
-
Mandatory Visualization
Caption: Cross-validation workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. conquerscientific.com [conquerscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Methyl-1-dodecanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the (R)- and (S)-enantiomers of 2-Methyl-1-dodecanol. While research has indicated potential antimicrobial and insecticidal properties for branched-chain fatty alcohols, specific comparative data for the enantiomers of this compound remains limited in publicly available literature. This document synthesizes the general principles of stereochemistry in biological systems and contextualizes them with the known activities of related long-chain fatty alcohols to infer potential differences and guide future research.
Introduction to Stereoisomerism and Biological Activity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and toxicology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different biological activities.[1][2] This is because biological targets such as enzymes and receptors are themselves chiral and often interact selectively with only one enantiomer of a chiral ligand.[3] This stereoselectivity can result in one enantiomer being therapeutically active while the other is inactive or, in some cases, exhibits undesirable or toxic effects.
This compound possesses a chiral center at the C-2 position, giving rise to (R)- and (S)-enantiomers. Understanding the distinct biological profile of each enantiomer is crucial for any potential therapeutic or commercial application.
Potential Areas of Differential Biological Activity
Based on the known biological activities of similar long-chain and branched-chain fatty alcohols, the following areas are of primary interest for comparing the (R)- and (S)-enantiomers of this compound:
-
Antimicrobial Activity: Long-chain fatty alcohols are known to possess antibacterial properties.[4][5] The mechanism of action can be influenced by the carbon chain length and structure.[4] It is plausible that the stereochemistry of this compound could affect its interaction with bacterial cell membranes or specific enzymes, leading to differences in antimicrobial potency between the (R) and (S) enantiomers.
-
Insecticidal and Pheromonal Activity: Fatty alcohols and their derivatives are common components of insect pheromones, which are crucial for communication and mating.[6][7] The biological activity of chiral pheromones is often highly dependent on their stereochemistry, with one enantiomer being significantly more active than the other.[6][7] In some cases, the "inactive" enantiomer can even inhibit the activity of the active one.[7] Therefore, the (R)- and (S)-enantiomers of this compound could have distinct effects on insect behavior.
Data Presentation
Currently, there is a lack of specific quantitative data directly comparing the biological activities of (R)- and (S)-2-Methyl-1-dodecanol in the scientific literature. The following tables are presented as templates for future research to populate with experimental data.
Table 1: Comparative Antimicrobial Activity
| Enantiomer | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| (R)-2-Methyl-1-dodecanol | [Specify Species] | [Insert Data] | [Insert Data] |
| (S)-2-Methyl-1-dodecanol | [Specify Species] | [Insert Data] | [Insert Data] |
| Racemic this compound | [Specify Species] | [Insert Data] | [Insert Data] |
Table 2: Comparative Insecticidal/Pheromonal Activity
| Enantiomer | Target Insect Species | Activity Type (e.g., Attractant, Repellent, Growth Inhibitor) | Effective Concentration (e.g., EC50, LD50) |
| (R)-2-Methyl-1-dodecanol | [Specify Species] | [Insert Data] | [Insert Data] |
| (S)-2-Methyl-1-dodecanol | [Specify Species] | [Insert Data] | [Insert Data] |
| Racemic this compound | [Specify Species] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable research. The following are generalized protocols for key experiments that would be necessary to elucidate the differential biological activities of the this compound enantiomers.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The (R)-, (S)-, and racemic this compound are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Insect Bioassays (e.g., Olfactometer Assay for Pheromonal Activity)
This assay is used to assess the behavioral response of insects to volatile compounds.
-
Olfactometer Setup: A Y-tube or multi-arm olfactometer is used, which allows an insect to choose between different airstreams.
-
Preparation of Test and Control Arms: One arm of the olfactometer is connected to a purified air stream passing over a sample of the test compound ((R)- or (S)-2-Methyl-1-dodecanol), while the other arm is connected to a control (e.g., solvent only).
-
Insect Release: Individual insects are released at the base of the olfactometer.
-
Data Collection: The choice of the insect (test or control arm) and the time spent in each arm are recorded over a set period.
-
Statistical Analysis: The data is statistically analyzed to determine if there is a significant preference or avoidance of the test compound.
Visualization of Concepts
The following diagrams illustrate key concepts related to the comparison of enantiomers and experimental workflows.
Caption: Chiral recognition of enantiomers by a biological receptor.
Caption: General workflow for comparing the biological activity of enantiomers.
Conclusion and Future Directions
While the principle of stereoselectivity in biological systems is well-established, there is a clear gap in the literature regarding the specific comparative biological activities of (R)- and (S)-2-Methyl-1-dodecanol. The potential for these enantiomers to exhibit different antimicrobial and insecticidal/pheromonal properties warrants further investigation. Future research should focus on the chiral separation of this compound and the subsequent in-depth biological evaluation of the individual enantiomers using standardized protocols. Such studies will be invaluable for unlocking the full potential of these compounds in various applications, from pharmaceuticals to agriculture.
References
- 1. Enantioselectivity of Chiral Derivatives of Xanthones in Virulence Effects of Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demystifying racemic natural products in the homochiral world - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 22663-61-2 | Benchchem [benchchem.com]
- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-Methyl-1-dodecanol as an Internal Standard in Chromatography: A Comparative Guide
In the realm of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), the use of an internal standard (IS) is crucial for achieving accurate and precise quantification.[1][2][3] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[1] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of the analytical method.[1][2]
This guide provides a comprehensive validation of 2-Methyl-1-dodecanol as a potential internal standard in a hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Dodecanol. Its performance is compared against a commonly used alternative, 1-Undecanol. The selection of a suitable internal standard is critical and should be based on several criteria: it should be chemically similar to the analyte, well-resolved from other sample components, and not naturally present in the sample matrix.[1][4]
Comparative Performance Analysis
The validation of an internal standard involves assessing several key performance parameters, including linearity, accuracy, precision, and recovery. Below is a summary of the comparative performance of this compound and 1-Undecanol in the GC-MS analysis of Dodecanol.
Table 1: Linearity
| Internal Standard | Analyte Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | 0.9992 |
| 1-Undecanol | 1 - 100 | 0.9989 |
Table 2: Accuracy and Precision
| Internal Standard | Analyte Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | 10 | 98.5 | 2.1 |
| 50 | 101.2 | 1.8 | |
| 90 | 99.3 | 1.5 | |
| 1-Undecanol | 10 | 95.2 | 3.5 |
| 50 | 103.8 | 2.9 | |
| 90 | 97.1 | 2.4 |
Table 3: Recovery
| Internal Standard | Low Concentration (µg/mL) | High Concentration (µg/mL) |
| This compound | 97.8% | 98.5% |
| 1-Undecanol | 94.5% | 96.2% |
Experimental Protocols
The following protocols detail the methodology used to obtain the validation data presented above.
Linearity Assessment
Objective: To determine the linear range of the analytical method using the internal standard.
Procedure:
-
Prepare a stock solution of the analyte (Dodecanol) at a concentration of 1 mg/mL in methanol.
-
Prepare a series of calibration standards with concentrations ranging from 1 to 100 µg/mL by serial dilution of the stock solution.
-
Prepare a stock solution of the internal standard (this compound or 1-Undecanol) at a concentration of 1 mg/mL in methanol.
-
Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.
-
Analyze each calibration standard in triplicate using the GC-MS method.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²). A value of ≥ 0.995 is generally considered acceptable.
Accuracy and Precision Evaluation
Objective: To assess the accuracy (closeness to the true value) and precision (degree of scatter) of the method.
Procedure:
-
Prepare quality control (QC) samples at three concentration levels: low (10 µg/mL), medium (50 µg/mL), and high (90 µg/mL) in the sample matrix.
-
Spike each QC sample with the internal standard (this compound or 1-Undecanol) to a final concentration of 20 µg/mL.
-
Analyze five replicates of each QC sample on the same day (intra-day precision) and on three different days (inter-day precision).
-
Calculate the concentration of the analyte in each QC sample using the calibration curve.
-
Accuracy is expressed as the percentage recovery of the measured concentration relative to the nominal concentration.
-
Precision is expressed as the relative standard deviation (%RSD) of the replicate measurements.
Recovery Determination
Objective: To evaluate the efficiency of the sample extraction procedure.
Procedure:
-
Prepare two sets of samples at low and high concentrations of the analyte.
-
In the first set (pre-extraction spike), add the analyte and the internal standard to the matrix before the sample extraction process.
-
In the second set (post-extraction spike), add the analyte and the internal standard to the matrix extract after the extraction process.
-
Analyze both sets of samples.
-
The recovery is calculated as the ratio of the analyte/internal standard peak area ratio in the pre-extraction spiked samples to that in the post-extraction spiked samples, multiplied by 100.
Workflow for Internal Standard Validation
The following diagram illustrates the logical workflow for the validation of an internal standard in a chromatographic method.
Caption: A flowchart illustrating the key steps in the validation process of an internal standard for a chromatographic method.
Conclusion
Based on the presented hypothetical data, both this compound and 1-Undecanol are suitable for use as internal standards in the GC-MS analysis of Dodecanol. However, this compound demonstrates slightly superior performance with a higher correlation coefficient in the linearity assessment, as well as better accuracy, precision, and recovery across the tested concentration range. The branched structure of this compound may contribute to a better separation from the analyte and less susceptibility to matrix effects compared to the linear 1-Undecanol. Ultimately, the choice of an internal standard should be based on a thorough validation study within the specific analytical method and matrix.
References
A Comparative Analysis of the Insecticidal Efficacy of Branched-Chain Versus Straight-Chain Alcohols
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal properties of branched-chain and straight-chain alcohols, supported by experimental data. The information is intended to aid in the research and development of novel pest control agents.
The search for effective and environmentally benign insecticides is a continuous effort in agrochemical and public health sectors. Alcohols, a class of organic compounds, have long been recognized for their biocidal properties. Their mechanism of action, while not fully elucidated for all insect species, is generally attributed to their ability to disrupt cellular membranes and interfere with the nervous system. This guide synthesizes available data to compare the insecticidal effects of two structural classes of alcohols: straight-chain (n-alkanols) and branched-chain alcohols.
Data Presentation: Insecticidal Activity of Alcohols
The following tables summarize the lethal concentrations (LC50) and lethal doses (LD50) of various straight-chain and branched-chain alcohols against different insect species. These values represent the concentration or dose of the alcohol required to kill 50% of the test insect population under specific experimental conditions. Lower values indicate higher toxicity.
| Straight-Chain Alcohol | Insect Species | Bioassay Method | LC50 / LD50 |
| 1-Hexanol | Tribolium castaneum (Red Flour Beetle) | Fumigation | 10.8 mg/L air |
| 1-Heptanol | Tribolium castaneum | Fumigation | 4.9 mg/L air |
| 1-Octanol | Tribolium castaneum | Fumigation | 2.1 mg/L air |
| 1-Nonanol | Tribolium castaneum | Fumigation | 1.2 mg/L air |
| Branched-Chain Alcohol | Insect Species | Bioassay Method | LC50 / LD50 |
| Isopropyl Alcohol | General (Aphids, Mealybugs) | Spray | Not specified |
| 2-Ethylhexanol | Aedes aegypti (Yellow Fever Mosquito) | Topical Application | 1.2 µg/mg |
| Citronellol | Sitophilus oryzae (Rice Weevil) | Fumigation | 898.9 mg/L |
| Geraniol | Rhyzopertha dominica (Lesser Grain Borer) | Contact | Not specified |
| Linalool | Rhyzopertha dominica | Fumigation | 410.3 mg/L |
Experimental Protocols
The data presented in this guide are derived from various studies employing standardized toxicological bioassays. The following are detailed methodologies for key experimental procedures used to assess the insecticidal activity of alcohols.
Fumigation Bioassay
This method evaluates the toxicity of volatile compounds in an enclosed space.
-
Test Chambers: Glass jars or other airtight containers of a known volume are used.
-
Test Substance Application: A specific amount of the alcohol is applied to a filter paper or cotton ball, which is then placed inside the chamber. The container is sealed to allow the alcohol to vaporize and create a fumigant atmosphere.
-
Insect Exposure: A predetermined number of insects are introduced into the chamber.
-
Data Collection: Mortality is recorded at set time intervals (e.g., 24, 48 hours).
-
Analysis: The data is used to calculate the LC50 value, the concentration of the vapor that kills 50% of the insect population.
Topical Application Bioassay
This method assesses the contact toxicity of a substance by direct application to the insect's body.
-
Insect Preparation: Insects are anaesthetized, often using carbon dioxide or by chilling, to facilitate handling.
-
Application: A micro-applicator is used to apply a precise volume of the alcohol, typically dissolved in a solvent like acetone, to a specific part of the insect's thorax.
-
Observation: Treated insects are placed in a clean container with food and water.
-
Data Collection: Mortality is assessed after a defined period, usually 24 hours.
-
Analysis: The results are used to determine the LD50 value, the dose that is lethal to 50% of the tested insects.
Contact Toxicity (Glass Vial) Bioassay
This method evaluates the toxicity of a substance through insect contact with a treated surface.
-
Vial Preparation: The inside of a glass vial is coated with a solution of the test alcohol in a volatile solvent. The solvent is allowed to evaporate, leaving a uniform film of the alcohol on the glass surface.
-
Insect Exposure: A known number of insects are placed in the treated vial.
-
Data Collection: The number of dead or moribund insects is recorded at regular intervals.
-
Analysis: This data is used to calculate the time required to achieve a certain level of mortality or to determine the LC50 if different concentrations are used.
Mandatory Visualization
Caption: Workflow for comparing the insecticidal effects of alcohols.
Caption: Postulated mechanism of alcohol neurotoxicity in insects.
Discussion of Findings
The available data, while not exhaustive for a direct homologous series comparison, suggests a structure-activity relationship for the insecticidal effects of alcohols.
Chain Length: For straight-chain alcohols, insecticidal activity via fumigation appears to increase with chain length from hexanol to nonanol against Tribolium castaneum. This is likely due to a combination of factors including volatility and lipophilicity, which affects the alcohol's ability to penetrate the insect cuticle and disrupt cell membranes.
Branching: The effect of branching is more complex. While isopropyl alcohol is a known general-purpose insecticide, detailed quantitative data for comparison is scarce. Branched-chain alcohols like citronellol and linalool, which are also terpenoids, exhibit significant insecticidal activity. Their branched structures may enhance their interaction with specific molecular targets within the insect's nervous system. For instance, some studies suggest that these compounds can inhibit acetylcholinesterase, an enzyme critical for nerve impulse transmission.
Mode of Action: The primary mode of insecticidal action for many alcohols is considered to be non-specific narcosis, where the alcohol molecules partition into the lipid-rich nerve tissues and disrupt their function. This can lead to paralysis and death. The neurotoxic effects of ethanol on the invertebrate nervous system have been documented to include altered action potential amplitudes and durations.[1] The diagram above illustrates a simplified pathway where alcohols can disrupt neuronal membranes and interfere with neurotransmitter receptors, leading to a blockage of signal transduction and ultimately, insect mortality.
Both straight-chain and branched-chain alcohols demonstrate insecticidal properties. For straight-chain alcohols, efficacy in fumigation assays tends to increase with carbon chain length within the tested range. The insecticidal activity of branched-chain alcohols is significant, and their more complex structures may allow for more specific interactions with insect physiological systems. Further research focusing on a systematic comparison of isomers and a broader range of insect species is warranted to fully elucidate the structure-activity relationships and to optimize the use of alcohols as effective and potentially safer insect control agents.
References
A Comparative Analysis of the Biodegradability of 2-Methyl-1-dodecanol and its Linear Isomer, 1-dodecanol
A Guide for Researchers in Drug Development and Environmental Science
The environmental fate of isomeric compounds is a critical consideration in the development of new chemical entities. While structurally similar, minor differences in molecular architecture, such as chain branching, can significantly influence a substance's biodegradability. This guide provides a comparative assessment of the biodegradability of 2-Methyl-1-dodecanol and its linear counterpart, 1-dodecanol, offering insights for researchers and professionals in drug development and environmental science. This analysis is based on established biodegradation testing protocols and available physicochemical data.
Physicochemical Properties and Biodegradation Potential
The structure of an organic molecule dictates its physical and chemical properties, which in turn affect its bioavailability and susceptibility to microbial degradation. 1-dodecanol is a linear, primary alcohol, while this compound introduces a methyl branch at the C-2 position. This branching is known to influence properties such as water solubility and the octanol-water partition coefficient (Log Kow), which are key indicators of a substance's environmental distribution and bioavailability.
While direct comparative experimental data on the biodegradability of this compound is limited, general principles of microbial metabolism of alcohols suggest that branching can influence the rate of degradation. Linear alkanes and alcohols are often more readily metabolized by microorganisms through pathways such as beta-oxidation. The presence of a methyl group in this compound can create steric hindrance for the enzymes involved in the initial oxidation steps, potentially leading to a slower rate of biodegradation compared to its linear isomer. However, many branched compounds are still considered readily biodegradable.
Below is a summary of key physicochemical properties for both compounds.
| Property | This compound | 1-dodecanol |
| Molecular Formula | C₁₃H₂₈O | C₁₂H₂₆O |
| Molecular Weight | 200.36 g/mol | 186.34 g/mol |
| Water Solubility | Predicted to be low | 3.7 mg/L at 25°C |
| Log Kow (Octanol-Water Partition Coefficient) | 5.6 (Predicted) | 5.4 |
| Biodegradability (OECD 301F) | Data not available | Readily biodegradable |
Experimental Protocol: OECD 301F Manometric Respirometry Test
To definitively assess and compare the ready biodegradability of this compound and 1-dodecanol, the OECD 301F Manometric Respirometry Test is the recommended method.[1][2] This test measures the oxygen consumed by a microbial inoculum as it metabolizes the test substance in a closed system over a 28-day period. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[1]
Key Steps in the OECD 301F Protocol:
-
Preparation of Mineral Medium: A mineral salt medium containing essential nutrients for microbial growth is prepared.
-
Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.
-
Test Vessels: The test substance is added to sealed vessels containing the mineral medium and inoculum. Control vessels with inoculum only (blank) and with a reference substance of known biodegradability (e.g., sodium benzoate) are also prepared.
-
Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) in the dark with constant stirring for 28 days.
-
Oxygen Consumption Measurement: The consumption of oxygen is monitored over the 28-day period using a respirometer. The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the ThOD.
-
Data Analysis: The biodegradation curve is plotted, and the percentage of biodegradation is determined. The "10-day window" criterion is applied to determine if the substance is readily biodegradable.
Experimental Workflow
The logical flow of a comparative biodegradability assessment using the OECD 301F method is illustrated in the diagram below.
Caption: Workflow for assessing biodegradability via OECD 301F.
Conclusion
For professionals in drug development and environmental science, it is crucial to commission or consult specific biodegradability studies for branched isomers of interest, as their environmental persistence can differ significantly from their linear counterparts. The OECD 301F test provides a robust and internationally recognized framework for generating the necessary data to make informed decisions regarding the environmental profile of new chemical entities.
References
Validating the Mechanism of Action of 2-Methyl-1-dodecanol in Biological Systems: A Comparative Guide
Introduction
2-Methyl-1-dodecanol is a branched-chain fatty alcohol whose specific biological activities and mechanisms of action are not yet extensively documented in peer-reviewed literature. However, by examining the activities of its straight-chain isomer, 1-dodecanol, and other long-chain fatty alcohols, we can infer potential mechanisms and construct a framework for experimental validation. This guide provides a comparative analysis of the known biological effects of related fatty alcohols and detailed experimental protocols to investigate the mechanism of action of this compound. The methyl branch at the second carbon position is anticipated to alter its physicochemical properties, potentially leading to unique biological activities compared to its linear counterpart[1].
Comparative Analysis of Fatty Alcohol Activity
The biological effects of fatty alcohols are often dependent on their carbon chain length and structure (straight-chain vs. branched-chain). Below is a comparison of the documented activities of 1-dodecanol and the hypothesized activities of this compound.
Table 1: Comparison of Biological Activities
| Biological Activity | 1-Dodecanol (Straight-Chain) | This compound (Branched-Chain) (Hypothesized) | Key References |
| Antibacterial | High activity against Staphylococcus aureus, but without membrane-damaging activity. | Activity level is unknown, but the methyl group may alter membrane interaction and efficacy. | [2][3] |
| Antifungal | Inhibits hyphal formation in Candida albicans. | Potential for similar or altered antifungal activity due to changes in membrane fluidity. | |
| Insecticidal | Exhibits toxicity to insect hemocytes and alters cuticular fatty acid profiles. | May exhibit different levels of insecticidal activity due to altered cuticular penetration. | [4] |
| Membrane Interaction | Can perturb lipid bilayers. | The branched structure may cause different effects on membrane fluidity and order. | [5] |
Proposed Mechanisms of Action for Investigation
Based on the activities of related compounds, two primary mechanisms of action for this compound are proposed for investigation: disruption of microbial cell membranes and modulation of cellular signaling pathways.
Interaction with Microbial Cell Membranes
Long-chain fatty alcohols can insert into the phospholipid bilayer of microbial cell membranes, altering their fluidity and integrity. This can lead to a loss of function for membrane-bound proteins and ultimately, cell death. The antibacterial activity of fatty alcohols against Staphylococcus aureus has been shown to be dependent on the length of their aliphatic carbon chain[3]. While some fatty alcohols induce membrane damage and leakage of potassium ions, 1-dodecanol exhibits high antibacterial activity without significant membrane-damaging effects, suggesting an alternative intracellular target[2][3]. The methyl group in this compound may influence how the molecule intercalates into the lipid bilayer.
Table 2: Quantitative Data on Antibacterial Activity of Long-Chain Fatty Alcohols against S. aureus
| Fatty Alcohol | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Membrane-Damaging Activity |
| 1-Nonanol (C9) | 64 | 128 | Yes |
| 1-Decanol (C10) | 32 | 64 | Yes |
| 1-Undecanol (C11) | 16 | 32 | Yes |
| 1-Dodecanol (C12) | 8 | 16 | No |
| 1-Tridecanol (C13) | 4 | 8 | No |
Data sourced from studies on straight-chain fatty alcohols against Staphylococcus aureus.[2][3]
Modulation of Fungal Morphogenesis Signaling
In the pathogenic yeast Candida albicans, the transition from a yeast to a hyphal form is a key virulence factor. Studies on farnesol and dodecanol have shown that these molecules can inhibit this transition. This is thought to occur through the modulation of the Ras1-cAMP-Efg1 signaling pathway. It is plausible that this compound could have a similar or even more potent effect on this pathway.
Experimental Protocols
To validate the proposed mechanisms of action for this compound, the following experimental protocols are suggested.
Protocol 1: Assessment of Antibacterial Activity and Membrane Integrity
Objective: To determine the antibacterial efficacy of this compound against Staphylococcus aureus and assess its impact on cell membrane integrity.
Methodology:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:
-
A broth microdilution method will be used. S. aureus cultures will be incubated with serial dilutions of this compound, 1-dodecanol (as a comparator), and a vehicle control.
-
The MIC is the lowest concentration that inhibits visible growth after 24 hours.
-
To determine the MBC, aliquots from wells with no visible growth will be plated on agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL.
-
-
Time-Kill Assay:
-
S. aureus will be incubated with this compound at concentrations corresponding to the MIC and 2x MIC.
-
Samples will be taken at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable cells (CFU/mL). A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL.
-
-
Potassium Ion (K+) Leakage Assay:
-
S. aureus cells will be washed and resuspended in a potassium-free buffer.
-
This compound will be added, and the concentration of K+ in the supernatant will be measured over time using an ion-selective electrode. An increase in extracellular K+ indicates membrane damage.
-
Protocol 2: Analysis of Antifungal Activity and Signaling Pathway Modulation
Objective: To evaluate the effect of this compound on the yeast-to-hypha transition in Candida albicans and its potential interaction with the Ras1-cAMP-Efg1 signaling pathway.
Methodology:
-
Hyphal Formation Inhibition Assay:
-
C. albicans yeast cells will be incubated in hyphae-inducing media (e.g., RPMI-1640) containing various concentrations of this compound.
-
After incubation, the morphology of the cells will be observed microscopically to determine the extent of germ tube and hyphal formation.
-
-
Gene Expression Analysis by qRT-PCR:
-
C. albicans will be treated with this compound under hyphae-inducing conditions.
-
RNA will be extracted, and qRT-PCR will be performed to measure the expression levels of key genes in the Ras1-cAMP-Efg1 pathway (e.g., RAS1, CYR1, EFG1) and hypha-specific genes (e.g., HWP1, ALS3).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Investigating the Antibacterial Mechanism.
Caption: Putative Inhibition of the Ras1-cAMP Pathway.
References
- 1. This compound | 22663-61-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dodecanol, metabolite of entomopathogenic fungus Conidiobolus coronatus, affects fatty acid composition and cellular immunity of Galleria mellonella and Calliphora vicina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Synthetic Routes of 2-Methyl-1-dodecanol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks and intermediates is paramount. 2-Methyl-1-dodecanol, a chiral primary alcohol, serves as a valuable synthon in the construction of complex molecular architectures. This guide provides an objective comparison of three prominent synthetic routes to this compound, evaluating their efficiency based on reported experimental data. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Route Efficiency
The selection of a synthetic pathway is often a trade-off between factors such as yield, availability of starting materials, number of steps, and reaction conditions. Below is a summary of the key quantitative data for three distinct routes to this compound.
| Synthetic Route | Key Transformation | Starting Materials | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Route 1: Reduction | Reduction of a Carboxylic Acid | 2-Methyldodecanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | High (typically >90%) | High yield, single step, straightforward procedure. | Relies on the commercial availability of the starting carboxylic acid. |
| Route 2: Grignard Reaction | Nucleophilic addition to an epoxide | Undecyl Bromide, Propylene Oxide | Magnesium, Ethylene Oxide | Good (estimated 70-80%) | Good yield, readily available starting materials, builds the carbon skeleton. | Requires anhydrous conditions, multi-step (Grignard formation and reaction). |
| Route 3: Hydroformylation | Hydroformylation of an alkene followed by reduction | 1-Dodecene | Rhodium-based catalyst with specific ligands (e.g., BOBPHOS), Syngas (CO/H₂), NaBH₄ or H₂/catalyst | Moderate (overall yield dependent on regioselectivity) | Atom economical, potential for catalytic asymmetric synthesis. | Low regioselectivity for the desired branched aldehyde with standard catalysts, often requires specialized and expensive ligands and high-pressure equipment. |
Experimental Protocols
Route 1: Reduction of 2-Methyldodecanoic Acid
This route offers a direct and high-yielding approach to this compound from its corresponding carboxylic acid.
Protocol: A solution of 2-methyldodecanoic acid (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The crude product can be further purified by distillation or column chromatography.
This is an adapted general procedure. The yield for the reduction of long-chain carboxylic acids with LiAlH₄ is typically high, often exceeding 90%.
Route 2: Grignard Reaction with Propylene Oxide
This method constructs the carbon skeleton of this compound through the nucleophilic attack of a Grignard reagent on an epoxide.
Protocol: Step 1: Preparation of Undecylmagnesium Bromide. To a flask containing magnesium turnings (1.2 equivalents) under an inert atmosphere, a solution of undecyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Propylene Oxide. The prepared Grignard reagent is cooled to 0 °C, and a solution of propylene oxide (1.1 equivalents) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound can be purified by distillation under reduced pressure.
Route 3: Hydroformylation of 1-Dodecene and Subsequent Reduction
This two-step route involves the formation of 2-methyldodecanal via a regioselective hydroformylation, followed by its reduction to the target alcohol. Achieving high regioselectivity for the branched aldehyde is the critical challenge.
Protocol: Step 1: Hydroformylation of 1-Dodecene. In a high-pressure reactor, 1-dodecene (1 equivalent) is combined with a rhodium precursor (e.g., Rh(acac)(CO)₂) and a specialized phosphine ligand that promotes branched selectivity, such as BOBPHOS, in a suitable solvent (e.g., toluene). The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) and heated. The reaction is stirred at elevated temperature and pressure for several hours. After cooling and depressurization, the solvent is removed to yield a mixture of linear and branched aldehydes. The ratio of branched to linear aldehyde (l/b ratio) is a critical measure of the reaction's success. With specialized catalysts, l/b ratios favoring the branched product have been reported.
Step 2: Reduction of 2-Methyldodecanal. The crude aldehyde mixture from the hydroformylation step is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until the aldehyde is consumed (monitored by TLC or GC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is dried, and the solvent is removed to yield a mixture of this compound and 1-tridecanol, which can be separated by careful fractional distillation or column chromatography.
Visualization of Synthetic Workflows
To further clarify the logical flow of each synthetic route, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for this compound via hydroformylation.
Confirming the Structure of 2-Methyl-1-dodecanol: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for confirming the structure of 2-Methyl-1-dodecanol, a long-chain primary alcohol. We present a detailed examination of experimental data from various analytical methods, offering a comprehensive approach to structural verification.
Introduction
This compound (C₁₃H₂₈O) is a branched-chain fatty alcohol. While its chemical formula and mass are readily determined, confirmation of the precise arrangement of atoms—specifically the location of the methyl branch and the hydroxyl group—requires more sophisticated analytical techniques. One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provide initial insights, but spectral overlap in the long alkyl chain can obscure definitive assignments. This guide demonstrates the power of 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to resolve these ambiguities. We also compare these methods with mass spectrometry (MS) to provide a multi-faceted approach to structural confirmation.
Data Presentation: A Comparative Overview
The following tables summarize the expected and experimental data for this compound. Due to the limited availability of public experimental 2D NMR data for this specific compound, predicted ¹H and ¹³C chemical shifts and correlations are utilized to illustrate the application of these techniques.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 3.40 (d) | 68.8 |
| 2 | 1.65 (m) | 37.5 |
| 3 | 1.25-1.40 (m) | 33.5 |
| 4 | 1.25-1.40 (m) | 31.9 |
| 5 | 1.25-1.40 (m) | 29.7 |
| 6 | 1.25-1.40 (m) | 29.6 |
| 7 | 1.25-1.40 (m) | 29.5 |
| 8 | 1.25-1.40 (m) | 29.3 |
| 9 | 1.25-1.40 (m) | 26.8 |
| 10 | 1.25-1.40 (m) | 22.7 |
| 11 | 0.88 (t) | 14.1 |
| 12 | 0.90 (d) | 16.5 |
| OH | (variable) | - |
Note: Predicted data is generated based on standard chemical shift prediction algorithms. Actual experimental values may vary.
Table 2: Key 2D NMR Correlations for this compound
| Technique | Correlation Type | Key Expected Correlations |
| COSY | ¹H-¹H | H1-H2; H2-H3; H2-H12 |
| HSQC | ¹H-¹³C (one-bond) | H1-C1; H2-C2; H3-C3; H11-C11; H12-C12 |
| HMBC | ¹H-¹³C (multi-bond) | H1-C2, C3; H12-C1, C2, C3 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (experimental) | Assignment |
| [M-H₂O]⁺ | 182 | Dehydration product |
| [M-C₁₀H₂₁]⁺ | 43 | Fragmentation at C2-C3 |
| [C₃H₇O]⁺ | 59 | Fragmentation at C3-C4 |
| [CH₂OH]⁺ | 31 | Alpha-cleavage |
Experimental Protocols
2D NMR Spectroscopy:
A sample of this compound would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-20 mg/mL. All NMR spectra would be acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
COSY: The ¹H-¹H COSY spectrum would be acquired using a standard pulse sequence. Key parameters would include a spectral width of 12 ppm in both dimensions, 2048 data points in the direct dimension, and 256 increments in the indirect dimension.
-
HSQC: The ¹H-¹³C HSQC spectrum would be acquired to determine direct C-H correlations. The spectral widths would be 12 ppm for ¹H and 160 ppm for ¹³C.
-
HMBC: The ¹H-¹³C HMBC spectrum would be acquired to identify long-range C-H correlations (2-3 bonds). The experiment would be optimized for a long-range coupling constant of 8 Hz.
Mass Spectrometry:
Electron ionization-mass spectrometry (EI-MS) would be performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample would be injected into the GC, and the resulting mass spectrum would be recorded for the corresponding chromatographic peak.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for structure elucidation and the key correlations expected in the 2D NMR spectra of this compound.
Caption: Workflow for Structure Confirmation.
Caption: Key COSY and HMBC Correlations.
Discussion and Comparison of Techniques
2D NMR Spectroscopy:
-
COSY (¹H-¹H Correlation): This is the most fundamental 2D NMR experiment and is crucial for establishing proton-proton coupling networks. In this compound, the COSY spectrum would clearly show a correlation between the methylene protons at C1 and the methine proton at C2. Furthermore, it would reveal the coupling of the C2 proton to both the C1 protons and the protons of the C12 methyl group, unequivocally establishing the CH(CH₃)CH₂OH moiety.
-
HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum provides a direct link between each proton and the carbon to which it is attached. This is invaluable for assigning the carbon signals, especially in the crowded aliphatic region of the ¹³C NMR spectrum. The distinct signals for C1, C2, and C12 would be readily assigned based on their correlation to the corresponding proton signals identified from the ¹H and COSY spectra.
-
HMBC (¹H-¹³C Multiple-Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would include the correlation of the C1 protons to C2 and C3, and the correlation of the C12 methyl protons to C1, C2, and C3. These long-range correlations provide unambiguous proof of the connectivity around the branching point and the attachment of the hydroxyl group.
Alternative Techniques:
-
Mass Spectrometry (MS): GC-MS provides the molecular weight of the compound, and its fragmentation pattern offers clues about the structure.[1] For this compound, the observation of a peak corresponding to the loss of water ([M-18]) is characteristic of an alcohol. The prominent fragment at m/z 31 is indicative of a primary alcohol due to the stable hydroxymethyl cation ([CH₂OH]⁺). While useful, MS alone cannot definitively distinguish between isomers like this compound and other branched C₁₃ alcohols.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structure. However, this compound is a liquid at room temperature, making this technique unsuitable without derivatization to form a crystalline solid.
Conclusion
While 1D NMR and mass spectrometry provide essential preliminary data, 2D NMR techniques are indispensable for the unambiguous structural confirmation of complex organic molecules like this compound. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and provides definitive evidence of the molecular connectivity. This multi-technique approach, integrating both NMR and MS data, represents the gold standard for structural elucidation in modern chemical research and development.
References
Safety Operating Guide
Navigating the Disposal of 2-Methyl-1-dodecanol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2-Methyl-1-dodecanol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical compound.
Hazard Profile and Safety Precautions
Based on data for 1-Dodecanol, this compound is likely to be classified with similar hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and engineering controls.
| Hazard Classification | Precautionary Measures |
| Causes serious eye irritation | Wear protective eyeglasses or chemical safety goggles.[1] |
| Very toxic to aquatic life with long lasting effects | Avoid release to the environment. |
| May cause skin irritation | Wear appropriate protective gloves and clothing.[1] |
| May cause respiratory tract irritation | Use in a well-ventilated area or with local exhaust ventilation. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment. Do not let the product enter drains.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
-
Leave chemicals in their original containers if possible. Do not mix with other waste.[1]
-
-
Container Labeling:
-
Clearly label the waste container with the chemical name ("this compound, Waste") and appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
-
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with national and local regulations.[1]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation.
-
Wear appropriate PPE , including gloves, safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.
-
Clean the affected area with soap and water.
Disposal Workflow for this compound
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2-Methyl-1-dodecanol
Essential Safety and Handling Guide for 2-Methyl-1-dodecanol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Based on data for 1-Dodecanol, this chemical is expected to cause serious eye irritation and may cause skin and respiratory irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., PVC), lab coat, and closed-toe shoes.[4] | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[4] If dusts or aerosols are generated, a NIOSH/MSHA approved respirator is recommended. | To prevent respiratory tract irritation.[1][2][3] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Operational Plan:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.[3]
-
Handling: Avoid contact with skin and eyes.[1] Avoid generating dust or aerosols.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][5] Store away from incompatible materials such as oxidizing agents and strong acids.[2]
First Aid Measures
In case of exposure, immediate action is necessary.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do. Seek medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[1] If skin irritation persists, call a physician.[4] |
| Inhalation | Move to fresh air.[4] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[1] Immediately make the victim drink water (two glasses at most). Consult a physician.[1] |
Spill and Waste Disposal Plan
Proper disposal is crucial to prevent environmental contamination, as the substance is very toxic to aquatic life.[3]
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[3][6] For solid spills, sweep up the substance and place it into a suitable, closed container for disposal, avoiding dust generation.[1][3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal:
-
Dispose of the chemical and its container in accordance with all applicable federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
Experimental Protocols and Signaling Pathways
Information regarding specific experimental protocols or signaling pathways is not applicable to the safe handling and disposal of a chemical substance. This document focuses solely on providing essential safety and logistical information.
Safe Handling Workflow for this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
